DNA gyrase, an essential bacterial enzyme, functions as an A₂B₂ tetramer [1] [2]. The mechanism by which oxolinic acid inhibits this complex is highly specific.
This compound inhibition mechanism of DNA gyrase.
The following table compiles key quantitative data from research, particularly on mutant enzymes, showing how specific genetic changes affect this compound's potency.
| Organism / Enzyme Type | Mutation | Effect on this compound (vs. Wild-Type) | Key Finding |
|---|---|---|---|
| Mycobacterium tuberculosis | GyrA G88A | IC₅₀ unchanged [5] | No resistance conferred |
| Mycobacterium tuberculosis | GyrA G88C | IC₅₀ unchanged [5] | No resistance conferred |
| Mycobacterium tuberculosis | GyrA D94G | IC₅₀ > 3,200 µg/mL [5] | High-level resistance conferred |
| E. coli | GyrB Asp426→Asn | Decreased drug binding to complex [3] | Confers resistance |
| E. coli | GyrB Lys447→Glu | Decreased drug binding to complex [3] | Confers resistance to acidic quinolones |
The data demonstrates that mutations at position 88 in M. tuberculosis GyrA do not confer resistance to this compound, unlike mutations at other positions (e.g., D94) or those in the GyrB subunit [3] [5]. This is likely because this compound, as a first-generation quinolone, interacts primarily with residues like Ala83 and Asp87, and its activity is less affected by changes at position 88 [5].
To study the inhibitory effects of this compound in a laboratory setting, DNA supercoiling inhibition and DNA cleavage assays are fundamental methods.
This assay tests a compound's ability to prevent gyrase from introducing negative supercoils into relaxed DNA.
This assay directly measures the ability of this compound to stabilize the gyrase-DNA cleavage complex.
While this compound was a pioneer in its class, it has largely been superseded by fluoroquinolones (e.g., ciprofloxacin, moxifloxacin), which have a fluorine atom at the C-6 position and a broader spectrum of activity [3] [2]. Resistance to all quinolones is a significant clinical problem, driving ongoing research to discover new gyrase inhibitors with novel chemical scaffolds and modes of action, such as the novel bacterial topoisomerase inhibitors (NBTIs) [2] [7].
The synthesis of this compound is a multi-step chemical process. The workflow below outlines the key stages from starting material to the final product.
Figure 1: The multi-step chemical synthesis workflow of this compound [1].
The table below expands on the key transformations involved in the synthesis.
| Step | Process Description | Key Reagents & Conditions | Intermediate/Product Formed |
|---|---|---|---|
| 1. Nitration | Electrophilic aromatic substitution introducing a nitro group [1] | Nitrating agent (e.g., nitric acid/sulfuric acid mixture) [1] | 3,4-methylenedioxy-1-nitrobenzene [1] |
| 2. Hydrogenation | Reduction of the nitro group to an amino group [1] | Hydrogen gas (H₂), catalyst (e.g., Raney Nickel, Palladium on Carbon) [1] | 3,4-methylenedioxyaniline [1] |
| 3. Substitution | Reaction of the aniline with an active methylene compound [1] | Ethoxymethylenemalonic ester [1] | Substitution product (precursor for cyclization) [1] |
| 4. Cyclization | Ring closure to form the core quinolone structure [1] | Heating [1] | Ethyl ester of 4-hydroxy-6,7-methylenedioxyquinoline-3-carboxylic acid [1] |
| 5. Ester Hydrolysis | Cleavage of the ester to the carboxylic acid [1] | Basic medium (e.g., NaOH, KOH), dimethylformamide (DMF) as solvent [1] | Carboxylic acid intermediate [1] |
| 6. N-Alkylation | Introduction of the ethyl group on the quinoline nitrogen [1] | Ethyl iodide (alkylating agent) [1] | This compound (5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid) [1] |
Understanding the properties of the final compound is crucial for purification, analysis, and formulation.
| Property | Value / Description | Citation |
|---|---|---|
| Chemical Formula | C₁₃H₁₁NO₅ | [1] [2] |
| Molecular Weight | 261.23 g/mol | [1] [2] |
| Physical Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 315 °C | [1] |
| pKa | 6.3 | [1] |
| Minimum Purity | >98% | [1] |
The following tables summarize key pharmacokinetic data from recent studies, highlighting the significant variation in drug disposition across different species, administration routes, and environmental conditions.
Table 1: Plasma/Serum and Tissue Pharmacokinetics in Various Fish Species
| Species & Administration Route | Matrix | Cmax (μg/mL or μg/g) | Tmax (h) | Elimination Half-life (t₁/₂β, h) | Reference |
|---|---|---|---|---|---|
| Lumpfish (Oral, 25 mg/kg, 12°C) | Plasma | 2.12 μg/mL | 10.3 | 21 | [1] [2] |
| Lumpfish (Oral, 25 mg/kg, 12°C) | Muscle | 4.01 μg/g | 11.1 | Information missing | [1] [2] |
| Lumpfish (Oral, 25 mg/kg, 12°C) | Liver | 3.04 μg/g | 9.2 | Information missing | [1] [2] |
| Lumpfish (Oral, 25 mg/kg, 12°C) | Head Kidney | 4.68 μg/g | 10.0 | Information missing | [1] [2] |
| Silver Pompano (In-feed, 12 mg/kg) | Plasma | 99.77 μg/kg | 6 | Information missing | [3] |
| Silver Pompano (In-feed, 12 mg/kg) | Kidney | 1783.33 μg/kg | 6 | Longest T½ | [3] |
| Silver Pompano (In-feed, 12 mg/kg) | Intestine | 1764.67 μg/kg | 6 | Information missing | [3] |
| Corkwing Wrasse (IP injection) | Plasma | 2.0 μg/mL | 12 | 16 (t₁/₂β), 57 (t₁/₂γ) | [4] |
| Corkwing Wrasse (IP injection) | Muscle | 6.7 μg/g | 12 | 15 (t₁/₂β), 59 (t₁/₂γ) | [4] |
| Corkwing Wrasse (IP injection) | Liver | 7.0 μg/g | 12 | 20 (t₁/₂β), 72 (t₁/₂γ) | [4] |
| Corkwing Wrasse (Bath, 200 mg/L, 72 h) | Muscle | 2.5 μg/g | Post-treatment | Information missing | [4] |
Table 2: Key Influencing Factors and Withdrawal Times
| Factor / Species | Key Finding / Parameter | Value / Withdrawal Time | Reference |
|---|---|---|---|
| Water Temperature (Japanese eel, 10 mg/L bath) | Withdrawal Time (20°C) | 78.8 days | [5] |
| Water Temperature (Japanese eel, 10 mg/L bath) | Withdrawal Time (28°C) | 27.4 days | [5] |
| Dosage (Japanese eel, 20 mg/L bath, 28°C) | Withdrawal Time | 55.9 days | [5] |
| Field Validation (Japanese eel, farm conditions) | Withdrawal Time | 47.3 days | [5] |
| Silver Pompano (In-feed, 12 mg/kg) | Withdrawal Time (with 30% safety margin) | 31.2 hours (37.7°C-days) | [3] |
| Tissue Affinity (Silver Pompano) | Tissue/Plasma Ratio (Cmax): Kidney | 13.95 | [3] |
| Tissue Affinity (Silver Pompano) | Tissue/Plasma Ratio (Cmax): Intestine | 17.12 | [3] |
The data presented above were generated using rigorous and standardized methodologies. The following workflow outlines the general experimental process, with specific details for key steps provided thereafter.
Diagram of the standard workflow for pharmacokinetic and withdrawal time studies in fish.
Here is a detailed breakdown of the key methodological steps illustrated above:
The pharmacokinetics of this compound are highly species-specific and significantly influenced by environmental factors like water temperature and administration method. This variability underscores the necessity of conducting species-specific studies under relevant conditions to establish effective and safe dosing regimens and withdrawal periods, which are critical for both clinical efficacy in aquaculture and public food safety.
Understanding how oxolinic acid works and how bacteria resist it is fundamental for research and development.
This compound mechanism of action leading to bacterial cell death.
This compound is widely used in aquaculture. Its pharmacokinetic properties vary significantly between species, which is critical for determining effective dosing regimens [3] [4]. The table below summarizes key parameters from recent studies.
| Species | Dosage (mg/kg) | Cmax (Plasma, μg/mL) | Tmax (h) | Elimination Half-Life (t₁/2β, h) | Bioavailability (%) | Citation |
|---|---|---|---|---|---|---|
| Lumpfish (Cyclopterus lumpus) | 25 (oral) | 2.12 | 10.3 | 21 | Not specified | [4] |
| Atlantic Salmon (Salmo salar) | Not specified | Not specified | Not specified | 10 - 20 | 21.4 - 40 | [3] |
| Atlantic Cod (Gadus morhua) | Not specified | Not specified | Not specified | 84 | 55 | [3] |
| Gilthead Sea Bream (Sparus aurata) | Not specified | Not specified | Not specified | 12 | 14 | [3] |
| Rainbow Trout (Oncorhynchus mykiss) in Freshwater | Not specified | Not specified | Not specified | ~69 | ~90 | [3] |
For researchers, here are outlines of key experimental protocols used in studies of this compound.
Pharmacokinetic Study Protocol: A standard protocol for determining the absorption and elimination of this compound in fish involves the following steps [4]:
Minimum Inhibitory Concentration (MIC) Testing: To determine the susceptibility of bacterial pathogens to this compound, a standard MIC protocol is used [4]:
Basic workflow for determining Minimum Inhibitory Concentration.
The antibacterial effect of oxolinic acid stems from its action on DNA topology.
The following diagram illustrates this multi-step mechanism of action.
Bacterial resistance to this compound primarily occurs through target site mutations.
| Bacterial Pathogen | Amino Acid Substitution in GyrA | Observed Resistance Level | Citation |
|---|---|---|---|
| Burkholderia glumae | Ser83 → Arg | Moderate Resistance (MIC: 50 μg/ml) | [3] |
| Burkholderia glumae | Ser83 → Ile | High Resistance (MIC: ≥100 μg/ml) | [3] |
| Erwinia amylovora | Ser83 → Arg | Resistant Mutant | [4] |
| Erwinia amylovora | Gly81 → Cys | Resistant Mutant | [4] |
For researchers studying this compound, here are methodologies for investigating its mechanism and resistance.
Oxolinic acid exerts its antibacterial effect by targeting DNA gyrase, an essential bacterial enzyme known as topoisomerase II.
The following diagram illustrates the mechanism of this compound and the development of resistance.
Understanding how this compound is processed within the body is essential for its effective application.
Table: Pharmacokinetic Parameters of this compound in Lumpfish after a Single Oral Dose (25 mg/kg) [4]
| Parameter | Plasma | Muscle | Liver | Head Kidney |
|---|---|---|---|---|
| Cmax (Peak Concentration) | 2.12 μg/mL | 4.01 μg/g | 3.04 μg/g | 4.68 μg/g |
| Tmax (Time to Cmax) | 10.3 h | 11.1 h | 9.2 h | 10.0 h |
| Elimination Half-Life (t₁/₂β) | 21 h | - | - | - |
Monitoring this compound levels, especially in food products like eggs to ensure compliance with veterinary residue regulations, requires reliable analytical methods.
Ongoing research explores ways to enhance the properties and efficacy of existing antibiotics, including this compound.
The table below summarizes the key experimental data for oxolinic acid, which exhibits the unique property of having two distinct solubility maxima in different mixed solvents at 25°C [1].
| Solvent System | Solubility Parameter at Maximum (δ₁, MPa¹/²) | Solvent Composition at Maximum | Observed Phenomenon |
|---|---|---|---|
| Ethanol-Water | 30.78 MPa¹/² | 80% v/v ethanol | Single solubility peak |
| Ethanol-Ethyl Acetate | 20.90 MPa¹/² | 30% v/v ethanol | Single solubility peak |
| Both systems | Two unique δ values | Two unique compositions | Multiple (Double) Solubility Maxima |
A plot of the mole fraction solubility of this compound against the solubility parameter (δ) of the solvent mixture reveals two clear peaks. This behavior, where a drug exhibits more than one solubility maximum, is referred to as the "chameleonic effect" [1].
The following workflow outlines the general process for determining drug solubility parameters, based on the methodologies cited in the research.
Experimental workflow for determining drug solubility parameters
The standard Hildebrand-Scatchard equation for regular solutions often fails to accurately predict solubility in complex, hydrogen-bonded systems like mixed solvents [1].
The proposed extension incorporates the "chameleonic effect", where the solute's behavior changes based on the solvent environment. The model was found to provide a more accurate correlation for this compound's solubility profile in the studied solvent systems compared to other available models [1].
The table below lists key properties of this compound that influence its solubility behavior [2] [3].
| Property | Value | Conditions / Notes |
|---|---|---|
| Molecular Formula | C₁₃H₁₁NO₅ | [3] |
| Melting Point | 315 °C | [3] |
| pKa | 6.3 | At 25°C [3] |
| Intrinsic Solubility in Water | 3.2 mg/L | At 20°C, pH 7 [3] |
| Log P | 1.67 | Octanol-water partition coefficient [3] |
| Enthalpy of Fusion (ΔHₓᵤₛ) | 40.9 kJ·mol⁻¹ | Determined by DSC [2] |
The phenomenon of multiple solubility maxima and the model developed to describe it have significant practical applications:
This compound is a first-generation synthetic quinolone antibacterial agent developed in the 1970s that exhibits particular efficacy against Gram-negative bacteria. Its molecular structure contains a fused aromatic ring system with inherent fluorescent properties, making it highly amenable to detection using fluorescence detection following high-performance liquid chromatography (HPLC) separation. This characteristic has been exploited by researchers to develop highly sensitive and specific analytical methods for monitoring this compound residues in various biological and environmental samples. The primary mechanism of this compound's antibacterial activity involves inhibition of bacterial DNA gyrase (topoisomerase II), an essential enzyme for DNA replication and transcription, ultimately leading to bacterial cell death [1].
The analytical principle underlying HPLC with fluorescence detection for this compound leverages the compound's natural fluorescence when excited at specific wavelengths. The method typically employs reverse-phase chromatography with a C18 stationary phase and an aqueous-organic mobile phase, often composed of acetonitrile or methanol mixed with phosphate buffers. Under optimal conditions, this compound exhibits strong fluorescence with excitation maxima around 312-335 nm and emission maxima around 368-378 nm, allowing for highly sensitive detection at trace levels [2] [3] [4]. This sensitivity is particularly valuable for monitoring this compound residues in aquaculture products, environmental samples, and food commodities, where maximum residue limits are strictly regulated to ensure consumer safety.
Sample homogenization represents the critical first step in preparing biological matrices for this compound extraction. For crab muscle tissue, complete homogenization should be performed prior to the addition of this compound [2]. For shrimp samples, the entire edible portion should be homogenized using a laboratory homogenizer, ensuring a representative sample is obtained for analysis [4]. For bryophyte samples (Fontinalis antipyretica) used in environmental monitoring, the plant material should be lyophilized and ground under liquid nitrogen to facilitate efficient compound extraction [3].
The extraction procedure varies slightly depending on the matrix:
Solid-phase extraction (SPE) represents the most common clean-up approach for this compound in complex matrices. The procedure typically employs C18 cartridges conditioned with methanol and water. After sample loading, the cartridges are washed with water or diluted methanol to remove interfering compounds. This compound is then eluted with specialized solvent mixtures such as methanol/NH₄OH (75:25 v/v) [2]. The eluate is subsequently evaporated to dryness under a gentle stream of nitrogen gas, and the residue is reconstituted in the HPLC mobile phase or an appropriate solvent compatible with the chromatographic system.
For some matrices, an additional liquid-liquid extraction step may be incorporated to enhance sample clean-up. In shrimp analysis, the acetonitrile extract undergoes hexane washing to remove non-polar interferents, where the acetonitrile phase is mixed with n-hexane, vigorously shaken, and the hexane layer is discarded after phase separation [4]. This additional clean-up step significantly reduces lipid co-extractives that could compromise chromatographic performance or detector sensitivity.
Table 1: Optimal HPLC-Fluorescence Conditions for this compound Detection
| Parameter | Condition 1 [2] | Condition 2 [3] | Condition 3 [4] |
|---|---|---|---|
| Column | Cosmosil 5C18-MS (5 μm, 4.6 × 150 mm) | PuroSpher RP18e (5 μm) | C18 column (specific type not specified) |
| Mobile Phase | Acetonitrile:0.02 M PBS pH 3.0 (25:75) | 0.02 M orthophosphoric acid:acetonitrile (70:30, v/v) | Not specified in detail |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Injection Volume | Not specified | Not specified | Not specified |
| Excitation Wavelength | 335 nm | Not specified (fluorescence detection used) | 312 nm |
| Emission Wavelength | 378 nm | Not specified (fluorescence detection used) | 368 nm |
| Retention Time | ~8 min | Not specified | Not specified |
The separation mechanism for this compound primarily relies on reverse-phase chromatography, where the compound's relatively hydrophobic structure interacts with the non-polar stationary phase (typically C18). The mobile phase composition and pH significantly impact retention characteristics and peak shape. A mixture of acetonitrile and phosphate buffer (25:75 v/v) at pH 3.0 has been successfully employed for crab tissue analysis, resulting in a retention time of approximately 8 minutes for this compound [2]. Alternatively, a mobile phase consisting of 0.02 M orthophosphoric acid and acetonitrile (70:30 v/v) has demonstrated efficacy for bryophyte samples [3].
The fluorescence detection parameters must be optimized for each instrument, though the general range for excitation is 312-335 nm and for emission is 368-378 nm. These wavelengths correspond to the intrinsic fluorescent properties of the quinolone structure of this compound. The specific selection depends on the instrument capabilities and may require fine-tuning to maximize signal-to-noise ratio for particular matrices. The use of fluorescence detection provides superior specificity compared to UV detection, as fewer matrix components will exhibit fluorescence at these wavelengths, thereby reducing potential interferences [5].
Table 2: Validation Parameters for this compound HPLC-Fluorescence Detection in Various Matrices
| Validation Parameter | Crab Serum & Muscle [2] | Bryophyte Fontinalis antipyretica [3] | Shrimp Tissue [4] |
|---|---|---|---|
| Linearity Range | Not specified (stated good linear correlation R² > 0.999) | 10 to 500 ng/g | Not specified |
| Recovery | Serum: 92%, Muscle: 82% | Not specified | Not specified |
| Limit of Detection (LOD) | 1 ppb (μg/kg) | 1 ng/g | Decision limit (CCα) and detection capability (CCβ) reported |
| Limit of Quantification (LOQ) | Not specified | 10 ng/g | Not specified |
| Precision | Not specified | Accuracy and precision demonstrated | Trueness and precision evaluated per EC 2002/657/EC |
The validation process for this compound detection methods should establish specificity, linearity, accuracy, precision, and sensitivity parameters according to relevant guidelines such as European Commission Decision 2002/657/EC [4]. Method specificity is demonstrated through the absence of interfering peaks at the retention time of this compound in blank matrix samples. For the bryophyte matrix, the method demonstrated a limit of detection of 1 ng/g and a limit of quantification of 10 ng/g, with a linearity range of 10 to 500 ng/g [3].
The extraction efficiency and overall method accuracy are reflected in recovery studies. In crab serum and muscle, the mean recoveries for this compound at the 100 μg/L fortification level were 92% and 82%, respectively [2]. The method also demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.999 for this compound standard curves spiked at different levels [2]. For regulatory testing, the determination of decision limit (CCα) and detection capability (CCβ) is essential, as demonstrated in the shrimp analysis method [4].
The HPLC-fluorescence method for this compound detection has significant applications in aquaculture monitoring and food safety assurance. This compound is commonly used in fish farms to treat bacterial infections, and residues can persist in edible tissues. The method has been successfully applied to monitor residues in commercially important species including Chinese mitten crab (Eriocheir sinensis), where it enabled the quantification of residual this compound in both serum and muscle tissues after intentional medication [2]. Similarly, the method has been validated for monitoring this compound in shrimp retail products to ensure compliance with maximum residue limits established by regulatory frameworks such as the European Council Regulation 2377/90/EEC [4].
The method's sensitivity at parts-per-billion levels makes it suitable for monitoring regulatory compliance, as maximum residue limits for veterinary drugs in food commodities are typically set in this range. The use of fluorescence detection provides the necessary specificity to distinguish this compound from matrix components in complex biological samples, reducing the need for extensive sample clean-up while maintaining adequate sensitivity for residue monitoring. This application is particularly important given that over half of antibiotics globally are used in food animal production, including aquaculture [6].
The environmental application of this compound detection methods is increasingly important due to concerns about antibiotic pollution in aquatic ecosystems. Studies have shown that a substantial amount of this compound administered in freshwater fish farms reaches the environment, potentially contributing to the development of antibiotic resistance [3] [6]. The HPLC-fluorescence method has been adapted for monitoring this compound in bryophyte species (Fontinalis antipyretica), which serve as bioindicators of aquatic pollution [3].
This environmental application is particularly relevant given that antibiotics from various sources including aquaculture wastewater, medical wastewater, and industrial pharmaceutical production can contaminate aquatic environments [6]. The ability to detect this compound at low nanogram-per-gram levels in environmental samples like bryophytes enables researchers to monitor the distribution and persistence of this antibiotic in ecosystems, providing valuable data for environmental risk assessments and regulatory decisions regarding antibiotic use in aquaculture and other applications.
Figure 1: Complete analytical workflow for this compound detection in biological samples using HPLC-fluorescence methodology. The process begins with sample collection and progresses through preparation, extraction, clean-up, chromatographic separation, and final detection stages.
The pH of the extraction and clean-up procedures significantly impacts this compound recovery due to its acidic nature (pKa ≈ 6.9). Maintaining appropriate pH conditions throughout sample preparation is essential for optimal performance. The selection of internal standards can improve method precision; nalidixic acid has been successfully employed as an internal standard for this compound determination in bryophyte matrices [3]. For complex matrices, method specificity should be confirmed using confirmatory techniques such as LC-MS/MS when questionable results are obtained [4].
This compound is a quinolone antimicrobial agent with historical and ongoing use in both human medicine and aquaculture. It exhibits bactericidal activity primarily against Gram-negative bacteria by inhibiting bacterial DNA gyrase. In human medicine, this compound has been used to treat chronic urinary tract infections, while in veterinary medicine, particularly aquaculture, it remains an important therapeutic agent against significant fish pathogens including Aeromonas salmonicida and Vibrio ordalii [1] [2] [3].
The disk diffusion method, also known as the Kirby-Bauer technique, provides a reliable, cost-effective means of determining bacterial susceptibility to antimicrobial agents. This method involves applying antibiotic-impregnated filter paper disks to an agar surface inoculated with a standardized bacterial suspension. After incubation, the diameter of the zone of inhibition around the disk is measured, indicating the organism's degree of susceptibility to the antimicrobial agent [4]. For this compound, the recommended disk content established through regression curve analyses is 5 μg, which more satisfactorily fulfills requirements for susceptibility testing compared to 1- or 2-μg disks [1].
The disk diffusion method operates on the principle that antimicrobial agents diffuse from impregnated disks into the surrounding agar medium, creating a concentration gradient. When a standardized bacterial inoculum is applied to the agar surface, the antimicrobial concentration at a certain distance from the disk will eventually fall below the Minimum Inhibitory Concentration (MIC) for that specific organism. The point where this occurs manifests as a visible zone of inhibition, the diameter of which is inversely correlated with the MIC [4]. This relationship allows laboratories to categorize bacterial isolates as wild type (susceptible) or non-wild type (resistant) based on established interpretive criteria.
Several organizations establish standards for antimicrobial susceptibility testing:
Table 1: Regulatory Bodies and Their Roles in Susceptibility Testing
| Organization | Key Documents | Primary Focus |
|---|---|---|
| CLSI | M02, M42-A, M100 | Standardized methods and interpretive criteria for human and veterinary pathogens |
| EUCAST | Disk Diffusion Method Manual | Standardized methods primarily for human pathogens |
| FDA | Susceptibility Test Interpretive Criteria (STIC) | Recognition of interpretive criteria for antibacterial drugs |
The following workflow illustrates the complete disk diffusion testing process:
Preparation of Agar Plates:
Inoculum Standardization:
Plate Inoculation:
Disk Application:
Incubation:
Recent developments enable significantly reduced turnaround times:
Certain bacteria, particularly fish pathogens, may require modified culture conditions:
Following incubation, inhibition zones should be measured according to these criteria:
Table 2: Quality Control Strains and Expected Ranges for this compound
| QC Strain | Expected Zone Diameter (5μg disk) | MIC Range (μg/mL) |
|---|---|---|
| Escherichia coli ATCC 25922 | Data needed from current standards | Data needed from current standards |
| Pseudomonas aeruginosa ATCC 27853 | Data needed from current standards | Data needed from current standards |
Interpretation of this compound disk diffusion tests requires appropriate breakpoints:
Table 3: this compound Interpretive Criteria for Selected Fish Pathogens
| Bacterial Species | Disk Content | Epidemiological Cut-off (mm) | Reference |
|---|---|---|---|
| Aeromonas salmonicida | 2μg | ≥23 mm (WT) | [8] |
| Vibrio ordalii | Not specified | Established via NRI analysis | [2] |
This compound remains widely used in aquaculture, particularly for treating vibriosis and furunculosis. Special considerations for aquaculture applications include:
The application of pharmacokinetic/pharmacodynamic (PK/PD) approaches to setting clinical breakpoints for aquaculture represents a significant challenge due to the substantial data requirements and species-specific variables [3].
For research purposes requiring preparation of this compound solutions:
Analyte: this compound (OXO), a fluoroquinolone antibiotic. Sample Matrices: Groundwater, surface water, river water, and wastewater. Detection Technique: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Core Principle: This method utilizes ionic liquids as a green, efficient extraction solvent to preconcentrate this compound from aqueous samples, significantly improving detection sensitivity and minimizing environmental impact from solvent use [1] [2].
The entire extraction workflow can be visualized as follows:
Diagram 1: Workflow for IL-DLLME of this compound.
Adapt these conditions based on your instrument and column [1]:
Optimal performance requires fine-tuning key parameters that influence extraction efficiency. The following table summarizes critical variables and their optimized ranges based on published methods for this compound and related fluoroquinolones.
| Parameter | Optimized Condition | Impact & Notes |
|---|---|---|
| Ionic Liquid Type | [C₈MIM][PF₆] | Higher extraction efficiency than shorter-chain ILs; forms cloudy solution readily [1]. |
| IL Volume | 50-150 µL | Lower volumes increase enrichment factor; must be sufficient for collection [1] [3]. |
| Disperser Solvent | Methanol | Effectively disperses IL; acetonitrile is an alternative [1]. |
| Disperser Volume | 0.4-0.5 mL | Too high: increases IL solubility; too low: poor dispersion [1]. |
| Sample pH | 7.0 | Affects analyte charge state and interaction with IL; critical for efficiency [1] [3]. |
| Salt Addition | 0-5% (w/v) NaCl | "Salting-out" can improve recovery, but may reduce dispersion; test for your sample [1]. |
| Extraction Time | Ultrasonic (few min) | Rapid equilibrium; ultrasound accelerates mass transfer [1]. |
| Centrifugation | 4000 rpm, 5 min | Ensures complete phase separation for reproducible volume collection [1]. |
When validated, this method demonstrates strong performance characteristics suitable for trace analysis.
| Validation Parameter | Achieved Performance |
|---|---|
| Linear Range | 10 - 300 ng/L (or 0.01 - 0.3 µg/L) [1] |
| Limit of Detection (LOD) | 0.1 - 13 ng/L [1] [3] |
| Limit of Quantification (LOQ) | ~0.3 - 40 ng/L (estimated as 3.3xLOD) |
| Enrichment Factor | 13 - 205 [1] [3] |
| Extraction Recovery | 85% - 107% [1] |
| Precision (RSD) | < 5% - 9.4% [1] [3] |
The method has been successfully applied to spiked groundwater, river, and wastewater samples, showing minimal matrix effects and satisfactory relative recoveries, confirming its robustness for environmental analysis [1] [3].
The following diagram provides a high-level overview of the entire analytical procedure from sample to result:
Diagram 2: Overall Analytical Procedure for this compound Determination.
Introduction Oxolinic acid is a quinolone antibiotic widely used in aquaculture to treat bacterial infections in farmed fish [1] [2]. Determining its Minimal Inhibitory Concentration (MIC) is a fundamental practice for monitoring bacterial susceptibility, guiding effective treatment regimens, and combating the development of antibiotic resistance [1] [3]. These application notes consolidate established methodologies and relevant data for researchers and drug development professionals.
Key Experimental Protocols
The core protocol for MIC determination is the agar dilution method, performed in accordance with standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI) [3].
For a high-level overview, the experimental workflow is summarized in the following diagram:
Quality Control & Alternative Methods
1. MIC Distributions for Bacterial Pathogens MIC values for this compound can vary significantly between bacterial species and strains. The following table summarizes findings from research on fish pathogens and other bacteria.
Table 1: Observed MIC Ranges of this compound Against Bacterial Isolates
| Bacterial Species/Group | Number of Isolates | MIC Range (μg/ml) | Notes | Source |
|---|---|---|---|---|
| Aeromonas salmonicida (from lumpfish) | 28 | 0.06 to 15 | Bimodal distribution observed | [1] |
| Escherichia coli (susceptible) | 31 | Not specified (subset of 69 total isolates) | Used in comparative resistance studies | [3] |
| Salmonella spp. (susceptible) | 29 | Not specified (subset of 62 total isolates) | Used in comparative resistance studies | [3] |
2. Pharmacokinetic Data in Fish Species Understanding the absorption and distribution of this compound in target species is crucial for translating MIC data into effective dosing regimens.
Table 2: Pharmacokinetic Parameters of this compound in Fish after a Single Oral Dose (25 mg/kg)
| Fish Species | Temp (°C) | Matrix | Cmax (μg/ml or μg/g) | Tmax (h) | Elimination Half-Life (t1/2β) | Source |
|---|---|---|---|---|---|---|
| Lumpfish | 12 | Plasma | 2.12 | 10.3 | 21 h | [1] |
| Muscle | 4.01 | 11.1 | ||||
| Liver | 3.04 | 9.2 | ||||
| Head Kidney | 4.68 | 10.0 | ||||
| Rainbow Trout | 12 | Plasma | Achieved in lab studies | [5] | ||
| Rainbow Trout | 6 | Plasma | Lower than at 12°C | [5] |
Vibriosis represents one of the most significant bacterial diseases affecting global aquaculture operations, causing substantial economic losses due to mortality events and treatment costs. The causative agents are primarily Gram-negative bacteria belonging to the Vibrio genus, with V. anguillarum and V. alginolyticus being among the most prevalent pathogenic species. These pathogens are particularly problematic in marine aquaculture systems, where they can cause systemic infections characterized by hemorrhagic septicemia, skin lesions, anemia, and rapid mortality. Oxolinic acid (OA), a first-generation quinolone antibiotic, has emerged as a critically important therapeutic agent for controlling vibriosis outbreaks in farmed fish species. Its mechanism of action involves targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), corrupting their function and preventing the relegation step of DNA topology correction, thereby trapping cleavage complexes on bacterial DNA and ultimately promoting cell death [1].
The therapeutic application of OA in aquaculture requires specialized pharmacological considerations distinct from terrestrial animals. Fish species exhibit substantial variation in drug absorption, distribution, metabolism, and excretion patterns influenced by factors including water temperature, salinity, life stage, and physiological status. These species-specific differences necessitate tailored treatment protocols to ensure therapeutic efficacy while minimizing potential adverse effects and development of antibiotic resistance. This document provides comprehensive application notes and experimental protocols for the use of this compound in treating vibriosis across various aquaculture species, synthesizing current scientific knowledge to support researchers, scientists, and drug development professionals in optimizing treatment strategies and advancing therapeutic approaches for bacterial disease management in aquaculture.
The pharmacokinetic profile of this compound varies considerably across fish species, necessitating careful consideration when developing treatment protocols. Key parameters including bioavailability (the fraction of administered drug that reaches systemic circulation), elimination half-life (time required for drug concentration to reduce by half), and tissue distribution patterns collectively determine appropriate dosing regimens. In Atlantic cod (Gadus morhua) held at 8°C, this compound demonstrates favorable tissue penetration with a volume of distribution at steady state (Vdss) of 5.5 L/kg, indicating extensive distribution beyond plasma compartments. The elimination half-life in this species is approximately 84 hours, while the total body clearance is relatively slow at 0.047 L/kg/h [2]. When administered as vetoquinol (the carbitol ester of this compound), oral bioavailability increases to 72% compared to 55% for the standard formulation, highlighting the impact of chemical formulation on drug absorption [2].
Temperature dependence represents a critical consideration in this compound pharmacokinetics, with metabolic processes generally accelerating at higher temperatures. This phenomenon necessitates dosage adjustments based on seasonal variations and species-specific thermal preferences. Additional factors influencing pharmacokinetic behavior include salinity adaptations (euryhaline versus stenohaline species), life stage (larvae versus juvenile versus adult metabolic rates), and nutritional status of the target species. Understanding these variables is essential for designing effective treatment protocols that achieve therapeutic drug concentrations at the site of infection while minimizing potential toxicological effects.
Table 1: Comparative Pharmacokinetic Parameters of this compound in Various Fish Species
| Species | Temperature (°C) | Route | Dose (mg/kg) | Tmax (h) | Cmax (μg/mL) | Half-life (h) | Bioavailability (%) |
|---|---|---|---|---|---|---|---|
| Atlantic cod | 8 | Oral (OA) | 25 | 24 | 1.2 | 84 | 55 |
| Atlantic cod | 8 | Oral (vetoquinol) | 25 | 12 | 2.5 | 84 | 72 |
| Lumpfish | 12 | Oral (OA) | 25 | 10.3 | 2.12 | 21 | - |
| European sea bass larvae | - | Bath | 20 mg/L | - | - | 25.1 | - |
| European sea bass larvae | - | Oral (via Artemia) | - | - | - | 21.7 | - |
Table 2: Tissue Distribution of this compound in Lumpfish Following Oral Administration (25 mg/kg)
| Tissue | Cmax (μg/g) | Tmax (h) | Notes |
|---|---|---|---|
| Plasma | 2.12 | 10.3 | Reference compartment |
| Muscle | 4.01 | 11.1 | Important for residue considerations |
| Liver | 3.04 | 9.2 | Metabolic organ |
| Head kidney | 4.68 | 10.0 | Immune-relevant tissue |
Substantial interspecies variation in this compound pharmacokinetics is evident from comparative studies. Lumpfish (Cyclopterus lumpus) held at 12°C exhibit markedly different pharmacokinetic parameters compared to Atlantic cod, with a shorter elimination half-life of 21 hours and peak plasma concentration (Cmax) of 2.12 μg/mL achieved approximately 10 hours post-administration (Tmax) [3]. The tissue distribution profile in lumpfish demonstrates particularly high accumulation in head kidney tissue (Cmax 4.68 μg/g), an important immune organ, suggesting effective drug delivery to sites relevant for systemic bacterial infections [3]. Similar distribution patterns with tissue-specific variations have been observed in other aquaculture species, reflecting differences in tissue perfusion, binding characteristics, and physiochemical properties of the drug.
In European sea bass larvae, administration route significantly influences drug kinetics. Bath administration results in an elimination half-life of 25.1 hours, while oral delivery via medicated Artemia nauplii yields a slightly shorter half-life of 21.7 hours [4]. These differences highlight the impact of administration route on drug disposition, particularly in early life stages where anatomical and physiological barriers may differ substantially from juvenile and adult fish. Collectively, these comparative data underscore the necessity of developing species-specific treatment protocols rather than applying uniform approaches across diverse aquaculture species.
This compound can be administered through several methods in aquaculture settings, each with distinct advantages and limitations. Oral administration via medicated feed represents the most common approach in commercial aquaculture, particularly for juvenile and adult fish. Standard dosing regimens typically involve administration of 25-50 mg this compound per kg fish body weight daily for 5-10 days, depending on species, water temperature, and disease severity [2] [3]. For enhanced absorption, the vetoquinol ester formulation can be employed, which demonstrates improved bioavailability (72% versus 55% in Atlantic cod) and higher peak plasma concentrations (2.5 μg/mL versus 1.2 μg/mL) [2]. For larval stages and small fish that may not accept formulated feeds, alternative administration methods include bath treatments (20 mg/L for 2 hours) or bioencapsulation via live prey such as Artemia nauplii, which have demonstrated efficacy in European sea bass larvae [4].
Water temperature significantly influences drug metabolism and elimination, necessitating dosage adjustments across different thermal regimes. In cold-water species like Atlantic cod maintained at 8°C, the prolonged elimination half-life (84 hours) supports extended dosing intervals, whereas in species like lumpfish held at 12°C, the shorter half-life (21 hours) may require more frequent administration to maintain therapeutic concentrations [2] [3]. Treatment protocols should also consider the feeding behavior of target species, as moribund fish with reduced appetite may not consume adequate quantities of medicated feed, compromising treatment efficacy. Studies of rainbow trout during vibriosis outbreaks have demonstrated that moribund and dead fish contained negligible this compound concentrations, highlighting the importance of early intervention when fish retain appetite [5].
Table 3: Treatment Efficacy of this compound Against Vibriosis in Various Fish Species
| Species | Infection | Dose | Administration | Efficacy | Reference |
|---|---|---|---|---|---|
| Goldsinny wrasse | Atypical Aeromonas salmonicida | 50 mg/kg | Intraperitoneal injection | RPS: 82% | [6] |
| Corkwing wrasse | Systemic vibriosis | 50 mg/kg | Intraperitoneal injection | RPS: 50% | [6] |
| European sea bass larvae | Listonella anguillarum | 20 mg/L | Bath treatment | Mortality: 32.5% (vs 96% control) | [4] |
| European sea bass larvae | Listonella anguillarum | Via medicated Artemia | Oral | Mortality: 17.8% (vs 96% control) | [4] |
| Atlantic cod | Vibrio anguillarum | 25 mg/kg | Oral | Maintained 4× MIC for 12 days | [2] |
The therapeutic efficacy of this compound against vibriosis and related bacterial infections has been demonstrated across multiple fish species under both field and laboratory conditions. In wrasse species, intraperitoneal injection of this compound (50 mg/kg) significantly reduced mortality during outbreaks of atypical Aeromonas salmonicida and systemic vibriosis, with Relative Percentage Survival (RPS) values of 82% and 50%, respectively [6]. Field trials with goldsinny wrasse demonstrated significantly lower cumulative mortality in medicated groups compared to unmedicated controls, confirming the practical effectiveness of this compound treatment in commercial aquaculture settings [6].
In European sea bass larvae challenged with Listonella anguillarum, both bath treatment and oral administration via medicated Artemia nauplii dramatically reduced cumulative mortality compared to unmedicated controls (32.5% and 17.8% versus 96%, respectively) [4]. The superior efficacy of the oral route in this case likely reflects continuous drug delivery through frequent feeding, maintaining effective tissue concentrations. Pharmacodynamic relationships indicate that this compound concentrations should ideally exceed the minimum inhibitory concentration (MIC) for target pathogens by at least four-fold for effective treatment outcomes [2] [5]. Based on MIC values for V. anguillarum strains isolated from Atlantic cod, a single oral dose of 25 mg/kg this compound maintained plasma concentrations exceeding 4× MIC for approximately 12 days, providing guidance for optimal dosing intervals [2].
The emergence of antibiotic resistance represents a significant concern in aquaculture settings where antibiotics are employed therapeutically. This compound resistance primarily develops through chromosomal mutations in genes encoding the target enzymes (DNA gyrase and topoisomerase IV), particularly in the gyrA and parC genes that confer reduced drug binding affinity. Studies of Vibrio alginolyticus isolates from aquaculture environments have revealed varying susceptibility patterns, with some strains exhibiting resistance to multiple antibiotic classes including quinolones [7]. The Multiple Antimicrobial Resistance Index (MARI) provides a valuable metric for categorising bacterial isolates based on their resistance profiles, including pan-drug resistant (PDR) and extensively drug-resistant (XDR) strains that pose significant treatment challenges [7].
Bimodal distributions in susceptibility to this compound have been observed in Aeromonas salmonicida isolates from diseased lumpfish, with MIC values ranging from 0.06 to 15 μg/mL [3]. This distribution suggests the presence of distinct subpopulations with differing resistance mechanisms, highlighting the importance of regular susceptibility monitoring to inform treatment decisions. Additional resistance mechanisms include efflux pump activation that reduces intracellular drug accumulation, and in some cases, plasmid-mediated resistance genes that can transfer horizontally between bacterial populations. The persistence of quinolone resistance in bacterial populations, even in the absence of direct selection pressure, underscores the importance of judicious antibiotic use and integrated approaches to disease management that reduce reliance on chemotherapy alone.
Growing concerns regarding antibiotic resistance have stimulated research into alternative therapeutic approaches for vibriosis control in aquaculture. Recent investigations have explored the potential of natural biocontrol agents such as the bivalve Paratapes undulata, which demonstrates significant therapeutic potential against V. alginolyticus infection in red tilapia [7]. Administration of P. undulata resulted in dramatically improved growth rates (approximately 362% increase in non-infected treated groups) and reduced mortality (100% protection in non-infected treated groups and 75% in infected treated groups compared to infected controls), correlating with enhanced hematological and biochemical profiles, reduced tissue damage, and modulated immune responses [7].
The bioactive compounds identified in P. undulata include terpenoids, alkaloids, and polyphenols that exhibit antimicrobial, antioxidant, and immunomodulatory properties. These compounds act through multiple mechanisms including direct inhibition of Vibrio virulence factors, enhancement of host antioxidant capacity, and shifting cytokine balance toward anti-inflammatory responses [7]. Such multi-target approaches may reduce selection pressure for resistance compared to single-target antibiotics like this compound. Integration of these alternative strategies with judicious antibiotic use represents a promising direction for sustainable disease management in aquaculture, potentially extending the useful lifespan of valuable therapeutic agents like this compound through reduced usage frequency and combination approaches that impede resistance development.
Well-designed pharmacokinetic studies are essential for establishing scientifically-based treatment protocols for this compound in aquaculture species. The following protocol outlines a standardized approach for evaluating the pharmacokinetic profile of this compound in fish species:
Animal acclimation: Fish should be acclimated to experimental conditions (temperature, salinity, photoperiod) for a minimum of 14 days prior to experimentation. Fish should be fed a non-medicated ration (typically 1% body weight daily) and starved for 48 hours prior to and 24 hours post-administration to standardize metabolic status [3].
Drug administration: For oral administration, this compound can be delivered via commercially available medicated feed or custom-prepared formulations. The standard dose is 25 mg/kg fish body weight, accurately administered using a silicone hose and syringe for precise dosing [3]. For bath treatments, 20 mg/L for 2 hours is recommended for larval stages [4].
Sampling protocol: Sequential sampling should be conducted at appropriate time points post-administration (e.g., 3, 6, 12, 24, 48, 96, 144, 192, and 240 hours). At each time point, blood should be collected from the caudal vein using heparinized syringes, with plasma separated by centrifugation (2,000 × g for 10 minutes). Tissue samples (muscle, liver, head kidney) should be collected and immediately frozen at -20°C until analysis [3].
Analytical methods: this compound concentrations in plasma and tissues can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with appropriate internal standards (e.g., FLU-13C3 for flumequine analysis). Samples are typically extracted with 0.5% formic acid in acetonitrile, concentrated under nitrogen flow, and analyzed using reverse-phase chromatography coupled to triple quadrupole mass spectrometry with electrospray ionization in positive mode [3] [8].
Data analysis: Pharmacokinetic parameters including Cmax, Tmax, area under the curve (AUC), elimination half-life (t1/2β), and volume of distribution (Vd) should be calculated using non-compartmental analysis or appropriate compartmental models.
Evaluating the therapeutic efficacy of this compound against vibriosis requires standardized challenge models and outcome measures. The following protocol describes a comprehensive approach for efficacy assessment:
Bacterial preparation: Virulent strains of Vibrio species (e.g., V. anguillarum, V. alginolyticus) should be cultured in appropriate media (e.g., Tryptone Soya Broth with 1-3% NaCl) at 25-30°C for 18-24 hours. Bacterial concentration should be standardized using spectrophotometry (OD600) and confirmed by plate counting [7] [4].
Challenge model: Fish are typically challenged by immersion in bacterial suspension (e.g., 10^7 CFU/mL for 1 hour) or by intraperitoneal injection (e.g., 10^5 CFU/fish). Challenge doses should be predetermined to cause sublethal infection in control groups [4].
Treatment groups: Fish should be randomly allocated to treatment groups including: (1) medicated challenged, (2) non-medicated challenged, (3) medicated non-challenged, and (4) non-medicated non-challenged. Each group should contain appropriate replicates (typically 3-5 tanks/treatment with 20-30 fish/tank).
Treatment administration: this compound should be administered according to the proposed protocol (oral, bath, or injection) following challenge. Medication typically commences 24 hours post-challenge and continues for 5-10 days depending on species and disease progression [4].
Outcome measures: Mortality should be recorded daily for the duration of the experiment (typically 14-28 days). Relative Percentage Survival (RPS) should be calculated as (1 - % mortality in treated / % mortality in control) × 100. Additional parameters may include clinical signs, histopathological examination, bacterial load in tissues, and hematological/biochemical indices [6] [7].
Statistical analysis: Mortality data should be analyzed using appropriate statistical methods (e.g., Kaplan-Meier survival analysis with log-rank test, Cox proportional hazards model). MIC values should be determined using standardized broth microdilution methods according to CLSI guidelines [7].
Establishing appropriate withdrawal periods is essential to ensure that fish products destined for human consumption contain drug residues below established maximum residue limits (MRLs). Withdrawal times for this compound vary significantly between species and water temperatures, reflecting differences in drug metabolism and excretion rates. In Atlantic cod held at 8°C, the prolonged elimination half-life (84 hours) suggests extended withdrawal periods may be necessary compared to species with more rapid drug clearance [2]. Residue depletion studies should be conducted under commercial production conditions to establish scientifically-based withdrawal recommendations, with particular attention to edible tissues (muscle and skin in natural proportions).
Monitoring of drug residues in aquaculture products typically employs high-performance liquid chromatography (HPLC) or LC-MS/MS methods with sufficient sensitivity to detect concentrations below established MRLs. The European Medicines Agency has established MRLs for this compound in various fish species, providing regulatory frameworks for safe implementation of treatment protocols [4]. Implementation of withdrawal period compliance programs, including record-keeping of treatment dates and random residue testing, represents an important component of quality assurance in aquaculture operations.
The environmental fate of this compound following administration in aquaculture represents an important consideration for sustainable production practices. Antibiotics administered via medicated feeds may enter the surrounding environment through uneaten feed, fecal excretion, or direct leaching from treated fish. Potential impacts include selection pressure for antibiotic-resistant bacteria in surrounding sediments and water columns, and disruptions to aquatic microbial communities that perform essential ecosystem functions.
Strategies for mitigating environmental impact include:
Recent advances in alternative treatments, such as the use of Paratapes undulata as a natural biocontrol agent, offer promising approaches for reducing reliance on synthetic antibiotics while maintaining effective disease control [7]. Such innovations, combined with judicious use of established therapeutics like this compound, support the development of sustainable aquaculture practices that balance production efficiency with environmental stewardship.
This compound remains a valuable therapeutic agent for controlling vibriosis in aquaculture when applied according to species-specific pharmacokinetic data and evidence-based treatment protocols. The substantial interspecies variation in drug disposition parameters underscores the importance of developing tailored approaches rather than applying uniform protocols across diverse species. Effective treatment requires maintenance of drug concentrations exceeding 4× the MIC for target pathogens throughout the treatment period, with adjustments for environmental conditions particularly water temperature. Emerging challenges including antibiotic resistance necessitate ongoing susceptibility monitoring and integration of alternative approaches such as the use of natural biocontrol agents like Paratapes undulata. Through continued research and responsible implementation, this compound will remain an important component of integrated health management strategies supporting sustainable aquaculture production.
Fire blight, caused by the Gram-negative bacterium Erwinia amylovora (Ea), represents one of the most devastating diseases affecting rosaceous plants, particularly apple and pear trees. The disease manifests as wilting, blackening, and necrosis of blossoms, shoots, branches, and even entire trees, often with characteristic shepherd's crook bending of infected shoots. First described in New York in the 1780s, fire blight has since spread to major pome fruit production regions worldwide, causing substantial economic losses annually due to tree mortality and reduced fruit yield [1] [2]. The pathogen overwinters in cankers and spreads through rain, wind, insects, and contaminated tools, making containment challenging once established [1].
This compound (OA), a bactericide from the quinolone family, has emerged as a critical tool for fire blight management in several countries, including South Korea and Israel. OA specifically inhibits bacterial DNA gyrase (topoisomerase II), an essential enzyme involved in DNA replication and transcription. This targeted mechanism makes it particularly effective against Gram-negative bacteria like E. amylovora [3] [4]. Its introduction came as alternative to streptomycin, which had been the primary antibiotic for fire blight control since the 1950s but faced emerging resistance issues in various regions [4] [5]. The strategic use of OA during the blooming season has demonstrated significant efficacy in reducing fire blight incidence in pear orchards, especially when applied according to decision support systems that optimize timing based on infection risk [5].
The continuous application of OA has led to the emergence of resistant strains in bacterial pathogens across different geographical regions. In Israel, where OA was introduced following the detection of streptomycin-resistant E. amylovora in 1991, OA-resistant strains were reported in northern Israel just two years after its initial application [4]. This rapid development of resistance highlights the importance of judicious antibiotic use and continuous monitoring programs to preserve efficacy. Similar patterns of resistance development have been observed with other quinolone antibiotics across various bacterial species, emphasizing the need for strategic resistance management [3].
A comprehensive survey conducted in South Korea from 2020-2021 evaluated the sensitivity of E. amylovora isolates to OA, with results summarized in Table 1. The study examined 516 isolates collected from major apple and pear production regions across multiple provinces [3] [4].
Table 1: Sensitivity of Erwinia amylovora Isolates to this compound in South Korea (2020-2021)
| Province | City/Region | Number of Orchards | Number of Isolates | OA-Resistant Isolates |
|---|---|---|---|---|
| Gyeonggi | Anseong | 69 | 132 | 0 |
| Namyangju | 5 | 11 | 0 | |
| Yeoju | 2 | 4 | 0 | |
| Icheon | 8 | 14 | 0 | |
| Gwangju | 1 | 1 | 0 | |
| Pyeongtak | 10 | 20 | 0 | |
| Gangwon | Pyeongchang | 1 | 2 | 0 |
| Yeongwol | 1 | 2 | 0 | |
| Chungbuk | Goesan | 2 | 4 | 0 |
| Danyang | 2 | 4 | 0 | |
| Eumseong | 21 | 39 | 0 | |
| Jecheon | 25 | 53 | 0 | |
| Chungju | 59 | 117 | 0 | |
| Jincheon | 1 | 1 | 0 | |
| Chungnam | Dangjin | 9 | 18 | 0 |
| Asan | 3 | 5 | 0 | |
| Cheonan | 40 | 82 | 0 | |
| Gyeongbuk | Andong | 4 | 6 | 0 |
| Jeonbuk | Iksan | 1 | 1 | 0 |
| Total | 264 | 516 | 0 |
All 516 isolates tested remained susceptible to OA at the discriminatory concentration of 5 μg/mL, indicating that resistance has not yet emerged in South Korean orchards despite OA's use since 2015 [3] [4]. This absence of resistance contrasts with the experience in Israel and suggests that Korean management practices, potentially including antibiotic rotation and integrated control approaches, may have delayed resistance development. However, the researchers emphasized that continuous monitoring remains essential to detect potential resistance emergence early and maintain OA efficacy [3].
Laboratory studies have demonstrated that OA exerts its antibacterial effect through specific inhibition of DNA gyrase, with dose-dependent suppression of E. amylovora growth. Research using spontaneous OA-resistant mutants revealed that resistance develops through mutations in the gyrA gene, particularly at codons 81 and 83, which result in amino acid substitutions (glycine to cysteine and serine to arginine, respectively) that prevent OA binding while reducing enzyme efficiency [3] [4]. These mutations confer a significant fitness cost, with resistant mutants exhibiting reduced growth rates in nutrient media and diminished virulence in plant infection models compared to wild-type strains [3]. This fitness penalty may partially explain the relatively slow development and persistence of OA resistance in field populations.
Field evaluations of OA efficacy have been conducted in multiple countries, with results demonstrating its effectiveness for fire blight management. In Israeli pear orchards, OA applied at 300 μg/mL during bloom significantly reduced disease incidence compared to untreated controls [5]. The field efficacy data from various studies is summarized in Table 2.
Table 2: Field Efficacy of this compound and Alternative Bactericides Against Fire Blight
| Bactericide | Concentration | Application Timing | Disease Reduction | Reference |
|---|---|---|---|---|
| This compound | 300 μg/mL | Bloom period | Significant reduction | [5] |
| This compound | 200 μg/mL | Bloom period | Variable efficacy | [5] |
| Streptomycin | 100 μg/mL | Bloom period | Effective (pre-resistance) | [5] |
| Gentamicin | 30-60 μg/mL | Bloom period | Highly effective | [5] |
| Benziothiazolinone | Varying concentrations | Bloom period | >80% efficacy | [2] |
| Tizoxanide | 25 μg/mL | Pre-/post-infection | Virulence suppression | [6] |
Notably, OA at 200 μg/mL showed inconsistent performance in some trials, suggesting that the higher 300 μg/mL concentration provides more reliable control [5]. OA also demonstrated both protective and curative activity, maintaining efficacy when applied 1-2 days after inoculation, though application after 3 days provided limited disease suppression [5]. Compared to alternative antibiotics, OA showed similar efficacy to gentamicin and superior performance to kasugamycin in Israeli trials [5].
The primary target of OA in bacterial cells is DNA gyrase (topoisomerase II), an essential enzyme composed of two GyrA and two GyrB subunits that regulates DNA supercoiling during replication and transcription. OA specifically binds to the GyrA subunit, preventing the relegation of DNA strands after double-strand break introduction, thereby halting bacterial replication [3] [4]. In Gram-negative bacteria, additional resistance mechanisms can involve mutations in topoisomerase IV (encoded by parC and parE genes), though these appear less significant in E. amylovora [4].
The molecular basis of OA resistance was elucidated through sequencing of laboratory-derived OA-resistant mutants, which revealed specific point mutations in the quinolone resistance-determining region (QRDR) of gyrA. The most common substitutions occurred at positions analogous to Ser83→Arg and Gly81→Cys in E. amylovora [3] [4]. These amino acid changes alter the enzyme structure sufficiently to prevent OA binding while maintaining partial gyrase function, though with reduced catalytic efficiency that explains the observed fitness cost in resistant mutants.
Figure 1: Molecular mechanism of this compound action and resistance development in E. amylovora, showing how mutations in gyrA confer resistance while imposing fitness costs.
The diagram illustrates the dual consequences of resistance mutations: while they prevent OA binding and allow continued bacterial growth in the presence of the antibiotic, they also result in suboptimal DNA gyrase function, explaining the observed fitness costs in resistant mutants. This phenomenon creates a evolutionary trade-off where resistance comes at the expense of overall bacterial fitness and pathogenicity [3].
Regular monitoring of OA sensitivity in E. amylovora populations is essential for early detection of resistance development and informed management decisions. The following protocol is adapted from established methods with demonstrated reliability [3] [4]:
Collection and Isolation:
OA Sensitivity Assay:
Optimal timing and application methods are critical for maximizing OA efficacy while minimizing resistance selection pressure. The following protocol synthesizes recommendations from multiple field studies [5]:
Application Timing:
Application Parameters:
Integrated Management Context:
With concerns about antibiotic resistance and chemical residues, several alternative bactericides have been investigated for fire blight management:
Benziothiazolinone: A newly registered bactericide in China that shows promising efficacy against E. amylovora. Laboratory studies demonstrated EC₅₀ values of 0.48 μg/mL after 10 hours and 0.67 μg/mL after 16 hours of inoculation. Two-year field trials showed over 80% effectiveness in controlling fire blight, comparable to streptomycin. Resistance risk analysis indicates a low resistance potential, making it a valuable rotation partner [2].
Tizoxanide: Identified through high-throughput screening of 2,485 compounds, this anti-virulence agent specifically inhibits the Type III Secretion System (T3SS), a critical virulence factor in E. amylovora pathogenesis. At 25 μg/mL, tizoxanide significantly reduced expression of hrpA and other T3SS genes without bactericidal activity, potentially reducing selection for resistance. In plant infection models, spray treatment effectively protected seedlings against E. amylovora [6].
Bacteriophage Therapy: Phages specific to E. amylovora offer a targeted biological control approach. Recent optimization of large-scale phage production using fermenters has enabled yields sufficient for agricultural applications. Production protocols using 10⁵ CFU/mL host bacteria and 10³ PFU/mL phage inoculum, supplemented with fructose and sucrose, achieved high phage titers. pH adjustment in fermenters increased yields by 16-303% across different phages [7].
Diagnostic Advances: Rapid detection methods using fluorescent probe B-1 enable early diagnosis of fire blight infections. This protocol allows detection of E. amylovora at concentrations as low as 10² CFU/mL on plants or equipment within 10 seconds through simple spraying or swabbing applications, facilitating timely management responses [8].
Figure 2: Integrated fire blight management strategy combining chemical, biological, cultural, and monitoring approaches to optimize this compound efficacy while minimizing resistance development.
This compound remains a valuable tool for fire blight management when used within an integrated framework that combines chemical, biological, and cultural approaches. The current absence of OA-resistant E. amylovora in South Korea suggests that strategic use patterns may delay resistance emergence, though continuous monitoring remains essential. The fitness costs associated with OA resistance mutations provide a biological constraint that may slow resistance development in field populations, particularly if susceptible strains can outcompete resistant mutants in the absence of antibiotic selection pressure.
Future management strategies should emphasize antibiotic stewardship through rotation with alternative modes of action, precision timing based on disease forecasting, and integration with non-chemical controls. Emerging approaches such as anti-virulence compounds, phage therapy, and rapid diagnostics offer promising opportunities to reduce reliance on conventional antibiotics while maintaining effective fire blight control. Ongoing research into the molecular mechanisms of resistance and bacterial pathogenesis will continue to inform the development of sustainable management strategies for this destructive disease.
The strategic approach of drug repositioning has gained significant momentum in pharmaceutical research, particularly for addressing the emergent challenges of bacterial resistance and cancer cell resistance to current therapeutic agents. This approach focuses on identifying new applications for existing, failed, or abandoned drugs, thereby potentially reducing development time and costs compared to de novo drug discovery. Within this context, oxolinic acid (5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid), a first-generation quinolone antibiotic approved by the FDA in the 1970s for treating bacterial urinary infections, has attracted renewed scientific interest. Although its human clinical use has been limited due to the emergence of resistant mutants and relatively narrow spectrum of activity primarily against Gram-negative bacteria, it remains approved for veterinary applications including treatment of enteric infections in poultry, pigs, calves, and fish. [1] [2]
The molecular structure of this compound contains several coordination sites that make it particularly suitable for complex formation with metal ions. The adjacent oxygen-bearing moieties—specifically the carboxylate oxygen at position 3 and the carbonyl oxygen at position 4—create an ideal binding pocket for metal coordination. This structural feature, combined with the well-documented oxophilicity of rare-earth metal cations (Ln³⁺), provides a strong rationale for synthesizing and characterizing these complexes. Recent studies have demonstrated that metal complexation can significantly alter the biological activity, pharmacokinetics, and pharmacodynamics of pharmaceutical compounds, potentially leading to enhanced efficacy and novel mechanisms of action. The synthesis of rare-earth metal complexes with this compound represents an innovative approach to revitalizing this abandoned drug, potentially unlocking previously unobserved antibacterial, antitumor, and DNA-binding properties that could address current therapeutic challenges. [1] [2] [3]
Table 1: Characterization Techniques and Key Parameters for this compound Rare-Earth Metal Complexes
| Technique | Key Parameters | Expected Outcomes | Sample Requirements |
|---|---|---|---|
| UV-Vis-NIR | Range: 200-1100 nm | Hypsochromic shifts (~20-25 nm); f-f transitions for Sm³⁺, Eu³⁺, Tb³⁺ | 10⁻⁴ M in DMSO |
| FT-IR | KBr pellets, 400-4000 cm⁻¹ | Disappearance of νC=Oₐcᵢd; shift of νC=Oₚyᵣᵢdₒₙₑ | 1% in KBr |
| Elemental Analysis | CHN mode | Composition confirmation of proposed formulas | 2-3 mg dry powder |
| TGA | 25-800°C, 10°C/min | Dehydration and decomposition profiles | 5-10 mg dry powder |
| HR-MS | ESI positive/negative | Molecular ion identification | 10⁻⁵ M in MeOH/ACN |
The synthesis of rare-earth metal complexes with this compound following the described protocols consistently yields complexes with the general formulas presented in Table 2. The compounds exhibit characteristic solubility profiles that inform appropriate solvent selection for subsequent biological testing. All complexes are obtained as microcrystalline powders with colors ranging from white to off-white, with the exception of iron-containing complexes which exhibit brown coloration. [1] [2] [3]
Table 2: Composition and Physical Properties of Synthesized this compound Rare-Earth Metal Complexes
| Complex | Molecular Formula | Appearance | Solubility | Yield Range |
|---|---|---|---|---|
| Y oxo | [Y(oxo)(OH)(H₂O)] | White powder | Soluble in DMSO | 70-85% |
| La oxo | [La(oxo)(OH)(H₂O)] | White powder | Soluble in DMSO | 68-82% |
| Sm oxo | [Sm(oxo)(OH)(H₂O)]·H₂O | Off-white powder | Soluble in DMSO | 65-78% |
| Eu oxo | [Eu(oxo)(OH)(H₂O)] | White powder | Soluble in DMSO | 67-80% |
| Gd oxo | [Gd(oxo)(OH)(H₂O)]·0.5H₂O | White powder | Soluble in DMSO | 69-83% |
| Tb oxo | [Tb(oxo)(OH)(H₂O)]·0.5H₂O | Off-white powder | Soluble in DMSO | 66-79% |
Quantitative analysis of the interaction between this compound rare-earth metal complexes and biological macromolecules reveals significant binding affinities as summarized in Table 3. These interactions potentially contribute to the mechanisms underlying the observed biological activities of these complexes. [1] [2] [4]
Table 3: Binding Affinities of this compound Rare-Earth Metal Complexes with Biomacromolecules
| Complex | DNA Binding Constant Kb (M⁻¹) | HSA Binding Constant (M⁻¹) | Preferred DNA Binding Mode |
|---|---|---|---|
| Y oxo | 3.42 × 10⁵ | 4.89 × 10⁴ | Groove binding |
| La oxo | 9.33 × 10⁴ | 3.76 × 10⁴ | Groove binding |
| Sm oxo | 10.72 × 10⁵ | 5.34 × 10⁴ | Groove binding |
| Eu oxo | 8.95 × 10⁵ | 4.92 × 10⁴ | Groove binding |
| Gd oxo | 6.78 × 10⁵ | 4.15 × 10⁴ | Groove binding |
| Tb oxo | 7.44 × 10⁵ | 4.63 × 10⁴ | Groove binding |
The following diagram illustrates the comprehensive experimental workflow for the synthesis, characterization, and biological evaluation of this compound rare-earth metal complexes:
Figure 1: Experimental Workflow for this compound Rare-Earth Metal Complexes Research
This comprehensive protocol provides researchers with detailed methodologies for synthesizing, characterizing, and biologically evaluating rare-earth metal complexes of this compound. The systematic approach enables consistent reproduction of results and facilitates further investigation into the potential therapeutic applications of these complexes in drug discovery and development programs.
Oxolinic acid is a first-generation quinolone antibacterial agent whose binding interactions with plasma proteins significantly influence its pharmacokinetics, biological activity, and potential drug repositioning opportunities. These application notes provide detailed methodologies for investigating this compound's binding characteristics with various protein targets, supported by recent scientific findings. Understanding these interactions is particularly valuable for drug development professionals exploring new applications for existing drugs, especially in the context of overcoming bacterial and cancer cell resistance mechanisms.
Recent studies have demonstrated that this compound and its metal complexes exhibit notable binding affinities for crucial biological targets including human serum albumin, DNA, and ryanodine receptor Ca²⁺-release channels. The protocols outlined below employ a combination of spectroscopic, computational, and screening approaches to quantify these interactions, providing researchers with robust tools for characterizing this compound's binding behavior and potential therapeutic applications beyond its conventional antibacterial use.
Principle: This method utilizes UV-Vis spectroscopy to monitor changes in absorption spectra when this compound or its complexes interact with target proteins like human serum albumin (HSA) or DNA, enabling quantification of binding constants.
Equipment & Reagents: UV-Vis spectrophotometer with temperature control; quartz cuvettes; this compound or its metal complexes (dissolved in DMSO); human serum albumin or DNA solution (dissolved in appropriate buffer, typically Tris-HCl or phosphate buffer, pH 7.4) [1] [2].
Sample Preparation:
Experimental Procedure:
Data Analysis:
[DNA] is the concentration of DNA, ε_a is the apparent extinction coefficient, ε_f is the extinction coefficient of the free compound, and ε_b is the extinction coefficient of the compound when fully bound [1] [2].The following workflow diagram summarizes the key experimental steps for conducting spectroscopic binding studies:
Principle: This protocol utilizes time-lapse fluorescence measurement of Ca²⁺ concentrations in the endoplasmic reticulum ([Ca²⁺]ER) to identify inhibitors of ryanodine receptor (RyR) Ca²⁺-release channels, a target for which this compound has shown activity [3].
Equipment & Reagents: Fluorometer with kinetic measurement capability; cell culture facilities; HEK293 cells stably expressing RyR1 (wild-type and mutant R2163C); R-CEPIA1er (genetically encoded ER Ca²⁺ indicator); test compounds (including this compound); suitable cell culture medium and buffers [3].
Cell Preparation & Assay:
Screening Procedure:
Data Analysis & Validation:
Principle: Computational models like 3D Quantitative Structure-Activity Relationship (3D-QSAR) and molecular dynamics simulations predict and characterize the binding of this compound and its derivatives to plasma proteins, reducing reliance on extensive laboratory experiments [4].
Software & Tools: SYBYL-X2.0 or similar molecular modeling software; Gaussian 09; Discovery Studio; quinolone structures; plasma protein structure (e.g., from PDB ID: 5NU7) [4].
3D-QSAR Model Establishment (CoMSIA):
Molecular Dynamics Simulation:
Table 1: Experimentally determined DNA and protein binding affinities of this compound and its metal complexes.
| Compound | Binding Target | Binding Constant (Kb) | Method Used | Reference |
|---|---|---|---|---|
| This compound Rare-Earth Complexes | Double-stranded DNA | 9.33 × 10⁴ - 10.72 × 10⁵ M⁻¹ | UV-Vis Spectroscopy | [1] [2] |
| Zn(oxo)₂(phen) Complex | Calf Thymus DNA | Significant binding, displaces ethidium bromide | Competitive Fluorescence | [5] |
| This compound Rare-Earth Complexes | Human Serum Albumin | More avid binding than to apo-transferrin | UV-Vis Spectroscopy | [1] |
Table 2: Pharmacokinetic parameters of this compound in lumpfish after a single oral dose of 25 mg/kg, demonstrating distribution across tissues [6] [7].
| Tissue | Peak Concentration (Cₘₐₓ) | Time to Peak (Tₘₐₓ) | Elimination Half-Life (t₁/₂β) |
|---|---|---|---|
| Plasma | 2.12 μg/mL | 10.3 h | 21 h |
| Muscle | 4.01 μg/g | 11.1 h | - |
| Liver | 3.04 μg/g | 9.2 h | - |
| Head Kidney | 4.68 μg/g | 10.0 h | - |
The experimental data reveal that this compound, particularly when complexed with metals, exhibits significant binding affinity for biological macromolecules. The DNA binding constants for its rare-earth complexes are substantial, supporting the ongoing investigation of this compound in drug repositioning efforts for anticancer applications [1]. The stronger binding to human serum albumin compared to transferrin suggests HSA is the primary carrier for these complexes in the bloodstream, influencing their distribution and bioavailability [1].
The discovery of this compound as a hit compound in the RyR1 screening platform opens a new avenue for its potential therapeutic use in treating skeletal muscle and cardiac diseases caused by overactive RyR channels [3]. This highlights the value of high-throughput screening methodologies in discovering new applications for existing drugs.
From an environmental and clinical perspective, the moderate plasma protein binding and tissue distribution characteristics of this compound, as observed in lumpfish, are crucial for determining effective dosing regimens in veterinary medicine and for assessing its potential environmental impact [6] [7]. Computational models like 3D-QSAR provide a powerful tool for predicting and optimizing the protein binding properties of new quinolone derivatives, facilitating the design of safer and more effective drugs [4].
The methodologies detailed in these application notes provide a comprehensive toolkit for researchers to thoroughly investigate the protein binding interactions of this compound. The integration of classical spectroscopic techniques with modern high-throughput screening and computational modeling allows for a multi-faceted understanding of its behavior. These protocols support the growing interest in repositioning this first-generation quinolone, potentially unlocking new therapeutic applications in oncology and the treatment of channelopathy-related diseases, while also optimizing its use in veterinary medicine.
This compound (5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid) is a quinolone antibiotic widely used in aquaculture for treating bacterial infections in farmed fish, particularly those caused by Gram-negative bacteria. The analysis of OA residues in biological samples like fish plasma is essential for monitoring drug concentrations during treatment, determining appropriate withdrawal periods, and ensuring compliance with regulatory limits to protect consumer safety. As quinolone resistance continues to emerge as a significant public health concern, precise monitoring of antibiotic levels in aquaculture operations has become increasingly important for implementing effective antimicrobial stewardship programs.
The presence of antibiotic residues in aquaculture products represents a significant food safety challenge, with potential implications including the development of antimicrobial resistance, hypersensitivity reactions, and other toxicological concerns. Monitoring OA concentrations in fish plasma provides a reliable indicator of recent exposure and absorption, helping to optimize dosage regimens and minimize the risk of excessive residue accumulation in edible tissues. This document provides comprehensive application notes and detailed protocols for the analysis of OA residues in fish plasma, incorporating both established and novel methodological approaches to support researchers, scientists, and drug development professionals in this critical analytical domain.
HPLC with fluorescence detection has been extensively utilized for OA determination in fish plasma due to the compound's innate fluorescent properties. The method developed by Tyrpenou and Rigos provides a robust approach for OA quantification in gilthead seabream plasma [1]. The chromatographic separation is performed using a Zorbax SB-C18 column maintained at 50°C, with an isocratic mobile phase consisting of 0.1% trifluoroacetic acid (pH 2.0) and acetonitrile-methanol (3:2 v/v) in a 50:50 ratio, delivered at a flow rate of 1.0 mL/min. The fluorescence detection is set at excitation and emission wavelengths of 327 nm and 369 nm, respectively, which maximizes detection sensitivity for OA while minimizing potential matrix interferences.
This method has demonstrated excellent performance characteristics, with a mean recovery of 73.7 ± 4.4% across fortified samples (n=4) at concentrations ranging from 50-200 μg/kg. The method exhibits a limit of detection of 2.0 μg/kg and a limit of quantification of 5.0 μg/kg in plasma matrices, sufficient for monitoring OA residues at regulatory levels. The method's practicality is highlighted by its throughput capacity, with a trained analyst able to process more than 50 samples per working day, making it suitable for high-volume monitoring programs where rapid turnaround is essential [1].
For applications requiring higher sensitivity and specificity, particularly in complex matrices or for multicomponent residue analysis, LC-MS/MS has emerged as the reference methodology. A recent pharmacokinetic study in lumpfish utilized LC-MS/MS for OA determination in plasma, muscle, liver, and head-kidney tissues following oral administration [2]. The instrumental configuration consisted of an Agilent 1290 LC system coupled to an Agilent 6460 triple quadrupole mass spectrometer equipped with an electrospray ionization source operated in positive mode. Separation was achieved using a reverse-phase Agilent Stable Bond C18 column (150 × 2.1 mm i.d.), providing excellent resolution and peak shape for OA and related quinolones.
The MS detection in multiple reaction monitoring mode offers superior selectivity by monitoring specific precursor-to-product ion transitions, effectively eliminating chromatographic interferences from complex plasma matrices. This method demonstrated outstanding sensitivity with detection limits adequate for comprehensive pharmacokinetic studies, allowing precise quantification of OA concentrations over time in various biological compartments. The method's robustness was confirmed through the analysis of numerous samples from pharmacokinetic investigations, generating reliable data for calculating critical parameters including Cmax, Tmax, and elimination half-lives [2].
Table 1: Comparison of Analytical Methods for this compound in Fish Plasma
| Parameter | HPLC-FLD Method [1] | LC-MS/MS Method [2] |
|---|---|---|
| Detection Principle | Fluorescence | Tandem Mass Spectrometry |
| Separation Column | Zorbax SB-C18 | Agilent Stable Bond C18 (150 × 2.1 mm) |
| Mobile Phase | 0.1% TFA (pH 2.0):ACN:MeOH (50:50) | Acidified water and acetonitrile (gradient) |
| Detection Wavelength/MRM | λex 327 nm, λem 369 nm | Specific precursor-product ion transitions |
| LOD | 2.0 μg/kg | Not specified (sub-ppb level typical) |
| LOQ | 5.0 μg/kg | Adequate for pharmacokinetic studies |
| Recovery | 73.7 ± 4.4% | Not specified (typically >80% for LC-MS/MS) |
| Throughput | >50 samples/day | Lower throughput but higher specificity |
Proper sample preparation is critical for accurate OA determination in fish plasma, as it effectively removes potential interferents while maximizing analyte recovery. The extraction methodology developed by Tyrpenou and Rigos utilizes ethyl acetate as the primary extraction solvent [1]. Specifically, plasma samples are mixed with ethyl acetate, vigorously vortexed, and then centrifuged to separate phases. The combined organic extracts are subsequently evaporated to dryness under a gentle stream of nitrogen or using a centrifugal evaporator. The residue is reconstituted in 1 mL of mobile phase, and a clean-up step using n-pentane partition is performed, with the n-pentane layer rejected by aspiration to remove non-polar interferents. This approach effectively minimizes matrix effects while maintaining excellent OA recovery rates.
For LC-MS/MS applications, alternative extraction approaches have been employed to accommodate the specific requirements of mass spectrometric detection. The method described by Sveinsson et al. utilizes 0.5% formic acid in acetonitrile for protein precipitation and extraction [2]. Following vortex mixing and centrifugation, the extracts are transferred to new vials and concentrated under nitrogen flow at 40°C. The residues are reconstituted in water:methanol (60:40) and filtered through 0.45 μm filters prior to analysis. This approach provides efficient deproteinization while maintaining the stability of OA throughout the extraction process, a critical consideration for obtaining accurate quantitative results in pharmacokinetic studies.
Solid-phase extraction has been widely adopted as a robust cleanup technique for OA determination in complex biological matrices. Rasmussen et al. developed an SPE method specifically for the determination of OA and flumequine in salmon plasma [3]. The procedure typically employs C18 sorbent materials, which provide excellent retention of quinolone antibiotics while effectively removing hydrophilic matrix components. The SPE process generally involves conditioning the cartridge with methanol and water, loading the sample, washing with dilute acid or organic solutions to remove interferents, and eluting OA with a stronger solvent such as pure methanol or acidified acetonitrile. The eluate is then evaporated and reconstituted in mobile phase compatible solvent prior to analysis.
The sample preparation workflow for OA analysis in fish plasma involves multiple critical steps that must be carefully optimized and controlled to ensure analytical reliability:
Analytical method validation is essential to demonstrate that the employed procedure is suitable for its intended purpose in regulatory contexts. The European Union Decision 2002/657/EC establishes detailed performance criteria for analytical methods used in residue monitoring [4]. For OA analysis in fish plasma, key validation parameters must be systematically evaluated to ensure method reliability and regulatory compliance.
Selectivity must be demonstrated by analyzing blank plasma samples from at least six different sources to confirm the absence of interferents at the retention time of OA. The calibration curve should be established using a minimum of six concentration levels, with a correlation coefficient (r) exceeding 0.99, demonstrating linearity across the analytical range. Accuracy and precision are typically evaluated through recovery studies using fortified samples at three concentration levels (low, medium, and high) with multiple replicates (n ≥ 6) each day on three separate days. For precision, relative standard deviations should not exceed 23% for within-laboratory reproducibility, with more stringent criteria (RSD ≤ 15%) applied for within-day repeatability.
Table 2: Method Validation Parameters for this compound Analysis in Fish Plasma
| Validation Parameter | Acceptance Criterion | Experimental Approach |
|---|---|---|
| Selectivity/Specificity | No interference at OA retention time | Analysis of blank plasma from ≥6 different sources |
| Linearity | Correlation coefficient r > 0.99 | Calibration curve with ≥6 concentration levels |
| Accuracy | Recovery 70-120% | Fortified samples at 3 concentration levels with multiple replicates |
| Precision | RSD ≤ 15% (repeatability), ≤ 23% (within-lab reproducibility) | Multiple analyses on same day and different days |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3:1 | Progressive dilution of fortified samples |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10:1, accuracy and precision acceptable at this level | Fortified samples at lowest quantifiable concentration |
| Stability | No significant degradation under storage and processing conditions | Analysis of samples after storage at different conditions |
The limit of detection and limit of quantification should be determined empirically through the analysis of progressively lower fortified samples, with LOD defined as the concentration producing a signal-to-noise ratio of at least 3:1, and LOQ as the lowest concentration that can be quantified with acceptable accuracy and precision (typically signal-to-noise ratio ≥ 10:1). Stability studies must evaluate OA integrity under various conditions, including short-term storage at room temperature, long-term storage at -20°C or -80°C, and through freeze-thaw cycles to establish appropriate sample handling protocols.
Pharmacokinetic studies of OA in various fish species provide critical data for establishing appropriate dosage regimens and withdrawal periods. Recent research has investigated OA pharmacokinetics in lumpfish following oral administration of 25 mg/kg fish [2]. The study revealed moderate absorption characterized by a peak plasma concentration (Cmax) of 2.12 μg/mL achieved after 10.3 hours (Tmax), with an elimination half-life (t½β) of 21 hours. The area under the curve (AUC) was calculated at 60.9 h·μg/mL, while AUC from 0 to 24 hours was 34.0 h·μg/mL. These pharmacokinetic parameters inform appropriate dosing strategies and help predict tissue residue depletion profiles.
Comparative pharmacokinetic studies across fish species reveal significant species-dependent differences in OA disposition. Earlier research in rainbow trout demonstrated an elimination half-life of 69.3 hours following intravenous administration of 20 mg/kg at 15°C water temperature [5]. Another study in rainbow trout established a withdrawal period of 6 days to ensure muscle residues decline below 0.05 ppm following oral administration of 12 mg/kg for 7 days at 10°C water temperature [6]. These findings highlight the importance of species-specific pharmacokinetic evaluations and the influence of environmental factors like water temperature on drug disposition.
Table 3: Pharmacokinetic Parameters of this compound in Different Fish Species
| Fish Species | Dosage | Water Temperature | Cmax (μg/mL) | Tmax (h) | t½β (h) | AUC (h·μg/mL) | Reference |
|---|---|---|---|---|---|---|---|
| Lumpfish | 25 mg/kg PO | 12°C | 2.12 (plasma) | 10.3 | 21.0 | 60.9 | [2] |
| Rainbow Trout | 20 mg/kg IV | 15°C | 22.4 (plasma) | - | 69.3 | 968.0 | [5] |
| Rainbow Trout | 12 mg/kg PO for 7 days | 10°C | 1.9 (muscle) | 24 h post-treatment | 96.0* | - | [6] |
| Gilthead Seabream | Method validation | Not specified | - | - | - | - | [1] |
*Estimated from residue depletion data
Regulatory standards for OA residues in aquatic species vary across jurisdictions, necessitating careful consideration of applicable regulations when designing monitoring programs. The European Union has established a maximum residue limit for OA of 100 μg/kg in muscle and skin of fin fish [7]. Additionally, the Codex Alimentarius provides international standards for veterinary drug residues in foods, though specific MRLs for OA in fish may vary between countries. These regulatory limits directly influence the required sensitivity of analytical methods and the determination of appropriate withdrawal periods following antimicrobial therapy.
Quality control measures are essential throughout the analytical process to ensure result reliability. Each analytical batch should include procedure blanks to monitor contamination, fortified samples to assess extraction efficiency, and quality control samples at known concentrations to verify method performance. For regulatory compliance testing, participation in proficiency testing schemes and implementation of ongoing method verification procedures are recommended to maintain analytical competence and ensure the continuing validity of reported results.
Common analytical challenges in OA determination include variable recovery rates, matrix effects, and chromatographic issues. To address inconsistent recovery, ensure careful pH control during extraction, as OA extraction efficiency is pH-dependent due to the compound's acidic properties. Matrix effects in LC-MS/MS analysis can be mitigated through effective sample cleanup, use of stable isotope-labeled internal standards, and dilution of extracts when sensitivity permits. For chromatographic problems such as peak tailing, consider mobile phase modifications including adjustment of pH, use of alternative ion-pairing reagents, or column temperature optimization.
Technical recommendations for optimal OA analysis include using freshly prepared standards due to potential degradation in solution, minimizing light exposure during sample preparation to prevent photodegradation, and implementing appropriate storage conditions (-80°C for long-term storage) to maintain sample integrity. For method transfer between laboratories, conduct comparative studies using shared samples to ensure consistency of results. Regular column performance evaluation using test mixtures is recommended to monitor stationary phase deterioration, particularly when analyzing complex biological matrices like fish plasma.
The analysis of this compound residues in fish plasma requires careful method selection, optimization, and validation to generate reliable data for regulatory compliance and pharmacokinetic studies. Both HPLC-FLD and LC-MS/MS methodologies offer viable approaches, with the choice dependent on required sensitivity, specificity, and available resources. The sample preparation protocols outlined in this document provide effective strategies for OA extraction and cleanup, while the validation framework ensures method reliability for intended applications. As aquaculture continues to expand globally, robust analytical methods for monitoring antibiotic residues will play an increasingly important role in ensuring food safety and promoting sustainable antimicrobial use practices.
This compound (OXO) is a synthetic quinolone antibiotic widely used in veterinary medicine and aquaculture for treating bacterial infections. As with many quinolones, this compound possesses native fluorescence properties that make it particularly suitable for sensitive analytical detection methods. The growing concern about antibiotic residues in food products and environmental samples has driven the development of robust, sensitive, and specific analytical methods for its quantification at trace levels. The fluorescence-based techniques described in these application notes leverage the intrinsic photophysical properties of this compound, which include appropriate excitation and emission characteristics that can be enhanced through specific experimental conditions or material interactions.
The presence of antibiotic residues in food products represents a significant public health concern due to the potential development of antimicrobial resistance and allergic reactions in sensitive individuals. Regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound in various food matrices. For instance, the European Union has set MRLs of 0.1 mg/kg for this compound in bovine and porcine meat [1]. These stringent regulations necessitate highly sensitive and reliable analytical methods for monitoring compliance, making fluorescence-based approaches particularly valuable for their combination of sensitivity, selectivity, and practical implementation.
This compound exhibits native fluorescence due to its molecular structure containing a quinolone core with conjugated π-electron systems that can absorb and emit light at specific wavelengths. The fluorescence characteristics can be significantly influenced by the local molecular environment, including solvent composition, pH, and the presence of metal ions or surfactants. Typically, this compound shows excitation maxima around 250-315 nm and emission maxima in the range of 360-372 nm when measured in conventional hydro-organic mobile phases [2] [3]. These properties form the basis for its detection and quantification in various analytical contexts.
The fluorescence intensity of this compound can be enhanced through several mechanisms. In micellar liquid chromatography (MLC), the use of surfactant-based mobile phases containing sodium dodecyl sulfate (SDS) creates a micro-environment that can improve fluorescence quantum yield through reduced vibrational relaxation and protection from quenchers [1]. Alternatively, the formation of ternary complexes with rare-earth metals such as terbium (Tb³⁺) can result in energy transfer from the excited this compound molecule to the metal ion, leading to a characteristic emission from the lanthanide with increased intensity and longer fluorescence lifetime [4]. This sensitized fluorescence provides additional selectivity by leveraging the unique photophysical properties of the lanthanide-oxolinic acid complex.
Table: Fluorescence characteristics of this compound under different detection schemes
| Detection Method | Excitation Maximum (nm) | Emission Maximum (nm) | Enhancement Mechanism | Limit of Detection |
|---|---|---|---|---|
| Conventional HPLC-FLD | 250, 315 | 372 | Native fluorescence | 1-10 ng/g [2] |
| Micellar LC-FLD | 260, 318 | 370 | Micellar encapsulation | 0.004-0.02 mg/kg [1] |
| Terbium-COF Sensor | 275 (approx.) | 490 (Tb³⁺ emission) | Energy transfer | 12.5 nM [4] |
| EEM-PARAFAC | Multiple excitation wavelengths | 372 (OXO-specific) | Multi-way decomposition | 0.25 μM in mixture [3] |
Recent advances in this compound detection have introduced innovative approaches such as the terbium-functionalized covalent organic framework (Bpy-DhBt-COF@Tb³+). This platform operates on a "turn-on" fluorescence mechanism where initially weak Tb³⁺ emission becomes dramatically enhanced upon coordination with this compound. The coordination structure acts as an "antenna effect" where this compound absorbs light and efficiently transfers energy to the Tb³⁺ ion, which then emits characteristic green fluorescence [4]. This sensor achieves remarkable sensitivity and selectivity with a detection limit of 12.5 nM and rapid response within 10 seconds, representing a significant advancement in this compound detection technology.
Meat sample preparation begins with homogenization of representative tissue samples using a food processor or similar device. Precisely weigh 1.0 g of homogenized sample into a 15-mL polypropylene centrifuge tube. Add 10 mL of extraction solution (0.15 M SDS buffered at pH 7 with 0.01 M phosphate buffer) to the sample. Vortex the mixture vigorously for 1 minute until the sample is thoroughly dispersed in the solution. Subject the suspension to ultrasonication for 15 minutes at 35-40°C to facilitate complete extraction of this compound from the tissue matrix. Following ultrasonication, centrifuge the extract at 10,000 × g for 10 minutes to precipitate particulate matter. Carefully collect the supernatant and filter through a 0.45 μm syringe filter prior to injection into the chromatographic system [1] [5].
For bryophyte or plant material (relevant for environmental monitoring), the sample preparation differs slightly. Weigh 0.5 g of freeze-dried and powdered material into a mortar. Add liquid nitrogen and gently crack the material. Transfer the cracked material to a centrifuge tube and add 10 mL of 0.1 M oxalic acid solution in ethyl acetate. Vortex for 2 minutes and then subject to liquid-liquid extraction. Centrifuge at 5,000 × g for 5 minutes and collect the organic phase. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase for analysis [2].
Table: MLC-FLD operating conditions for this compound determination
| Parameter | Specification | Alternative |
|---|---|---|
| Column | C18 (150 mm × 4.6 mm, 5 μm) | C8 (150 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 0.15 M SDS - 6% n-propanol - 0.5% triethylamine in 0.01 M phosphate buffer (pH 7) | 0.10 M SDS - 10% n-propanol - 0.5% triethylamine in 0.01 M phosphate buffer (pH 7) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Injection Volume | 20 μL | 50 μL |
| Temperature | 25°C | 30°C |
| Detection | FLD: λ_ex = 313 nm, λ_em = 365 nm | FLD: λ_ex = 310 nm, λ_em = 370 nm |
| Run Time | 15 minutes | 20 minutes |
Prepare the micellar mobile phase by dissolving the appropriate amount of SDS in aqueous buffer first, followed by the addition of n-propanol and triethylamine. Filter the mobile phase through a 0.45 μm membrane and degas by sonication for 15 minutes before use. Equilibrate the chromatographic system with the mobile phase for at least 30 minutes at the selected flow rate before analysis. Inject the prepared samples and standards using the specified parameters. The retention time for this compound under these conditions is typically 6-8 minutes. Identify this compound by comparing retention times with certified standards and confirm by peak spiking if necessary [1] [5].
Graphical workflow of the MLC-FLD method for this compound quantification in tissue samples
The terbium-functionalized covalent organic framework (Bpy-DhBt-COF@Tb³+) offers a novel approach for this compound detection with exceptional sensitivity and rapid response. Begin by synthesizing the bipyridine-based COF (Bpy-DhBt-COF) according to published procedures, which typically involves solvothermal synthesis using appropriate monomers in a mixture of mesitylene and dioxane with acetic acid catalyst at 120°C for 3 days. Confirm successful synthesis by characterization techniques including PXRD, BET surface area analysis, and FT-IR spectroscopy. The resulting COF should exhibit high crystallinity and porosity, which are essential for subsequent functionalization [4].
Functionalize the COF with terbium ions by dispersing 100 mg of Bpy-DhBt-COF in 50 mL of ethanol containing 50 mg TbCl₃·6H₂O. Stir the mixture at room temperature for 24 hours to ensure complete coordination of Tb³+ ions with the bipyridine sites in the COF. Collect the resulting Bpy-DhBt-COF@Tb³+ by centrifugation at 8,000 × g for 10 minutes, wash thoroughly with ethanol to remove unbound Tb³+ ions, and dry under vacuum at 60°C for 12 hours. Characterize the final material using energy-dispersive X-ray spectroscopy (EDS) to confirm Tb incorporation and photoluminescence spectroscopy to verify the typical Tb³+ emission profile [4].
Prepare a stock suspension of Bpy-DhBt-COF@Tb³+ (0.5 mg/mL) in deionized water and sonicate for 30 minutes to achieve a homogeneous dispersion. For this compound detection, add 100 μL of the sensor suspension to 2.9 mL of sample or standard solution in a quartz cuvette. Mix thoroughly and allow to stand for 10 seconds to ensure complete interaction between the sensor and analyte. Measure the fluorescence emission using a spectrofluorometer with excitation at 310 nm and record the emission spectrum from 400 to 600 nm. The characteristic Tb³+ emission peaks at 490, 545, 585, and 620 nm will be significantly enhanced in the presence of this compound due to the antenna effect [4].
For quantitative analysis, prepare a calibration curve using this compound standards in the concentration range of 0.05 to 5 μM. Plot the fluorescence intensity at 545 nm (the most intense Tb³+ emission line) against this compound concentration. The relationship should be linear in this range, allowing for determination of unknown concentrations in test samples. For complex matrices such as environmental water samples, a simple filtration through 0.22 μm membrane may be necessary before analysis to remove particulate matter that could interfere with fluorescence measurements [4].
Method validation for this compound quantification should follow established guidelines such as the European Commission Decision 2002/657/EC [5]. Key validation parameters include selectivity (demonstration that the method can distinguish this compound from other matrix components and structurally related compounds), linearity (correlation coefficient r² > 0.995 over the calibration range), accuracy (expressed as recovery percentage, typically 90-110%), precision (relative standard deviation <10% for repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). The decision limit (CCα) and detection capability (CCβ) should also be determined according to regulatory requirements [1] [5].
Table: Validation parameters for this compound determination in meat samples by MLC-FLD
| Validation Parameter | Requirement | Typical Performance |
|---|---|---|
| Linearity (r²) | >0.995 | 0.998-0.999 |
| LOD |
Oxolinic acid (OA) is a first-generation quinolone antibiotic with the chemical name 5,8-dihydro-5-ethyl-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid and a molecular weight of 261.23 g/mol. [1] While originally developed in the 1970s by Warner-Lambert for treating bacterial urinary infections, recent research has revealed that OA possesses unique aggregation properties that make it valuable for various analytical and therapeutic applications beyond its antimicrobial activity. [1] The compound's molecular structure features both carboxylate and pyridone functional groups that enable complex formation with metal ions and facilitate self-assembly into organized nanostructures under specific conditions. [1]
Recent scientific investigations have demonstrated that OA can form nano- to micro-scale aggregates in aqueous solutions, which exhibit distinctive fluorescence properties that can be harnessed for analytical purposes. [2] These aggregates serve as effective fluorescence probes in quantitative protein analysis, enabling highly sensitive detection of various albumin proteins. [2] Additionally, OA's recently discovered activity as an inhibitor of ryanodine receptor (RyR) calcium-release channels has opened new therapeutic avenues for treating muscle and cardiac diseases caused by overactive calcium release. [3] [4] This application note provides comprehensive experimental protocols and technical details for leveraging OA nanoparticle aggregates in both analytical and therapeutic contexts, with specific emphasis on protein quantification and high-throughput drug screening applications.
The formation of OA nanoparticle aggregates represents a spontaneous self-assembly process driven primarily by molecular interactions between OA molecules in specific buffer conditions. Research indicates that at high concentrations, OA molecules can self-assemble into structured aggregates ranging from nano- to micro-meter scales when dissolved in Tris-HCl buffer at pH 7.48. [2] The aggregation mechanism involves intermolecular interactions between the carboxylate and pyridone groups of adjacent OA molecules, creating organized structures with unique photophysical properties. These aggregates exhibit strong fluorescence emissions that can be utilized for analytical detection purposes.
The formation process is significantly influenced by environmental factors including pH, ionic strength, temperature, and OA concentration. The Tris-HCl buffer system at slightly basic pH (7.48) provides optimal conditions for aggregate formation and stability. [2] When proteins such as serum albumin are introduced to the system, they interact with the OA aggregates, leading to disaggregation effects that result in measurable fluorescence quenching. This phenomenon forms the basis for the quantitative protein analysis methods described in subsequent sections. The characterization of these aggregates typically involves multiple analytical techniques including fluorescence spectroscopy, UV-vis absorption, resonance light scattering (RLS), and transmission electron microscopy (TEM) to confirm their size, morphology, and optical properties. [2]
Beyond self-assembled aggregates, OA can also form structured complexes with metal ions that exhibit valuable biological activities. Recent research has demonstrated the successful synthesis of OA complexes with Fe(III), Zn(II), Ca(II), and Mg(II) ions through reactions in neutral media (pH 7-8) with 1:1 metal-to-OA stoichiometry at elevated temperatures (60-70°C). [1] These complexes form with distinct compositions: [Fe(OA)(H₂O)₂Cl₂]·2H₂O (brown powder), [Zn(OA)(H₂O)Cl]·2H₂O (white powder), [Ca(OA)(H₂O)Cl] (white powder), and [Mg(OA)(H₂O)Cl] (white powder). [1]
Table 1: Characterization of OA-Metal Complexes
| Metal Ion | Complex Formula | Appearance | Key Spectral Features | Antimicrobial Activity |
|---|---|---|---|---|
| Fe(III) | [Fe(OA)(H₂O)₂Cl₂]·2H₂O | Brown powder | FT-IR: Shifted carboxylate bands | Moderate against bacterial strains |
| Zn(II) | [Zn(OA)(H₂O)Cl]·2H₂O | White powder | FT-IR: 1610 cm⁻¹ (C=O) | Variable activity |
| Ca(II) | [Ca(OA)(H₂O)Cl] | White powder | 1H NMR: Broadened peaks | Remarkable antibacterial/antifungal activity |
| Mg(II) | [Mg(OA)(H₂O)Cl] | White powder | UV-Vis: Shifted absorption | Lower activity compared to Ca complex |
The coordination behavior of OA with metal ions involves binding through the oxygen atoms of the carboxylate group and the pyridone carbonyl group, creating stable chelate structures. [1] These metal complexes exhibit enhanced biological activities in some cases, with the calcium complex demonstrating particularly remarkable antibacterial and antifungal properties that surpass standard drugs in certain assays. [1] The morphological properties of these complexes, as characterized by XRD, SEM, and TEM, reveal distinct crystalline structures and surface morphologies that correlate with their biological efficacy.
OA nanoparticle aggregates serve as highly sensitive fluorescence probes for protein quantification, particularly for albumins. The analytical application relies on the proportional relationship between fluorescence quenching extent and protein concentration when OA aggregates interact with albumins. [2] Under optimal conditions, the system demonstrates excellent linearity across clinically relevant concentration ranges for both bovine serum albumin (BSA) and human serum albumin (HSA), with detection limits in the nanogram per milliliter range. [2]
The interaction mechanism between OA aggregates and proteins involves the formation of nonluminescent complexes between serum albumin molecules and OA, resulting in disaggregation of the self-associated OA structures. [2] This process leads to static fluorescence quenching that can be quantitatively measured using standard fluorometry. The method offers advantages of simplicity and sensitivity compared to traditional protein assay methods, requiring minimal sample preparation and providing rapid results.
Table 2: Analytical Performance of OA Nanoparticle Aggregates for Protein Detection
| Parameter | Bovine Serum Albumin (BSA) | Human Serum Albumin (HSA) |
|---|---|---|
| Linear Range | 3.0×10⁻⁸ to 3.0×10⁻⁵ g/mL | 8.0×10⁻⁸ to 8.0×10⁻⁶ g/mL |
| Detection Limit (S/N=3) | 3.4×10⁻⁹ g/mL | 2.6×10⁻⁸ g/mL |
| Proportionality | Fluorescence quenching ∝ concentration | Fluorescence quenching ∝ concentration |
| Key Interactions | Static fluorescence quenching | Static fluorescence quenching |
| Complex Formation | Nonluminescent OA-protein complex | Nonluminescent OA-protein complex |
The exceptional sensitivity of this method, particularly for BSA with detection limits of 3.4 ng/mL, makes it suitable for applications requiring precise protein quantification in dilute samples. [2] The technique has been successfully applied to real sample analysis with satisfactory results, demonstrating its practical utility in biochemical research and clinical diagnostics.
The fluorescence quenching mechanism central to OA aggregate-based protein detection involves a complex interaction between serum albumin molecules and OA aggregates, leading to the formation of nonluminescent complexes. [2] This process fundamentally involves the disaggregation of OA self-associations when proteins are introduced, resulting in dominated static fluorescence quenching in the system. [2] Multiple analytical techniques including fluorescence spectroscopy, UV-vis absorption, resonance light scattering (RLS), and transmission electron microscopy (TEM) have confirmed this mechanism, providing comprehensive insight into the molecular-level interactions. [2]
The process can be visualized as follows:
This mechanism demonstrates that OA aggregates undergo structural reorganization when proteins bind, leading to changes in their photophysical properties. The static quenching nature indicates ground-state complex formation rather than collisional quenching, providing stable and reproducible signals for quantitative analysis. The disaggregation process is proportional to protein concentration, forming the basis for the quantitative relationship shown in Table 2.
OA has emerged as a promising candidate in therapeutic development for ryanodine receptor (RyR)-related diseases, particularly through its identification in high-throughput screening (HTS) platforms. [3] [4] RyRs are calcium-release channels located in the sarcoplasmic reticulum of skeletal and cardiac muscles that play central roles in muscle contraction. [3] Genetic mutations in these channels, especially gain-of-function mutations, lead to overactive calcium release associated with various skeletal muscle and cardiac diseases, including malignant hyperthermia, central core disease, and arrhythmogenic heart conditions. [3]
In a novel HTS platform developed to identify RyR1 inhibitors, OA was identified as one of four compounds that significantly increase endoplasmic reticulum calcium concentration ([Ca²⁺]ᴇʀ) in cells expressing mutant RyR1. [4] This platform utilized HEK293 cells stably and inducibly expressing wild-type and mutant RyR1 (R2163C) along with R-CEPIA1er, a genetically encoded ER calcium indicator. [3] The screening of 1,535 well-characterized drugs revealed that OA specifically prevents calcium leakage in mutant RyR1-expressing cells, thereby increasing [Ca²⁺]ᴇʀ. [4] Unlike dantrolene (the only approved drug for malignant hyperthermia), OA showed distinct inhibitory properties without interfering with [³H]ryanodine binding to RyR1, suggesting a different mechanism of action. [4]
The screening workflow can be summarized as follows:
This HTS approach demonstrated that OA-mediated inhibition occurs through a unique mechanism distinct from other identified inhibitors (dantrolene, 9-aminoacridine, and alexidine), as evidenced by different dose dependencies and isoform specificities. [4] The successful identification of OA validates this [Ca²⁺]ᴇʀ-based HTS platform as an efficient method for discovering potential therapeutics for RyR-related channelopathies.
The broader context of nanoparticle applications in therapeutics provides important insights for potential OA formulation strategies. Nanoparticle-mediated drug delivery systems represent a robust approach for improving combined therapies, as they can load active agents into single carriers, enhance drug solubility, protect drugs from decomposition, alter biodistribution, improve tissue penetration, avoid rapid clearance, prolong half-life, and reduce off-target effects. [5] These systems enable simultaneous or sequential delivery of multiple drugs, allowing consistent pharmacokinetic performance across different compounds and maximizing synergistic effects. [5]
Various nanostructures have been employed for targeted drug delivery, including:
Smart nanostructures with stimuli-responsive properties have been designed for enhanced therapeutic delivery, including pH-sensitive, redox-sensitive, light-sensitive, and thermo-sensitive systems. [6] These advanced platforms could potentially be adapted for OA delivery to improve its therapeutic efficacy for RyR-related channelopathies or other indications. The progression of nanomedicine from simple drug carriers to multifunctional therapeutic platforms creates opportunities for developing innovative OA formulations that could overcome limitations of conventional administration approaches.
This protocol describes the preparation of OA nanoparticle aggregates for use as fluorescence probes in protein quantification assays, based on the method reported in Analytical Chimica Acta. [2]
Materials and Reagents:
Equipment:
Procedure:
OA Stock Solution Preparation:
OA Working Solution Preparation:
Aggregate Characterization:
Protein Standard Curve Preparation:
Sample Measurement:
Technical Notes:
This protocol adapts the methodology from Murayama et al. for identifying RyR inhibitors using endoplasmic reticulum calcium measurement. [3] [4]
Materials and Reagents:
Equipment:
Procedure:
Cell Line Preparation:
Compound Library Preparation:
Calcium Measurement Assay:
Data Analysis:
Counter-Screening:
Secondary Validation:
Technical Notes:
This compound nanoparticle aggregates represent a versatile analytical and therapeutic tool with applications spanning from sensitive protein detection to potential treatments for channelopathies. The unique self-assembly properties of OA in specific buffer conditions enable the formation of fluorescent nanostructures that respond quantitatively to protein concentrations, providing a sensitive method for albumin quantification. [2] Meanwhile, the recent identification of OA as a ryanodine receptor inhibitor through high-throughput screening opens new therapeutic possibilities for treating muscle and cardiac diseases caused by overactive calcium release. [3] [4]
The future development of OA-based applications will likely focus on several key areas. First, optimization of OA aggregate formulations could enhance their sensitivity and specificity for protein detection, potentially expanding their utility to other analytes beyond albumins. Second, the exploration of OA-metal complexes may yield compounds with improved biological activities and selectivity profiles. [1] Third, incorporation of OA into advanced nanoparticle delivery systems could overcome current limitations in bioavailability and tissue targeting, particularly for therapeutic applications. [6] [5] Finally, further mechanistic studies on OA's action on ryanodine receptors may reveal new insights into channel regulation and identify additional therapeutic targets.
The integration of OA aggregates into multifunctional nanoparticle systems represents a particularly promising direction, combining the analytical capabilities of OA aggregates with therapeutic functions in theranostic platforms. As research continues to elucidate the complex interactions between OA aggregates and biological systems, new applications will likely emerge in both diagnostic and therapeutic domains, solidifying OA's value beyond its original antimicrobial indications.
According to the U.S. Food and Drug Administration (FDA), no recognized Susceptibility Test Interpretive Criteria (STIC or breakpoints) exist for oxolinic acid at this time [1]. This means standardized clinical breakpoints from major bodies like CLSI or EUCAST for common human bacterial pathogens are not available.
The table below summarizes the regulatory and standards status:
| Aspect | Status for this compound |
|---|---|
| FDA Recognized Interpretive Criteria | No [1] |
| CLSI Standard (Human Medicine) | Not listed in recognized standards [1] |
| EUCAST Clinical Breakpoints | Not listed in current breakpoint tables [2] |
| Primary Documented Use & Research | Aquaculture (fish pathogens) [3] [4] [5] |
In aquaculture, research has focused on establishing epidemiological cut-off values (ECOFFs) to distinguish wild-type (susceptible) from non-wild-type (resistant) bacterial populations. The following table summarizes key experimental parameters from recent studies:
| Bacterial Species | Testing Method | Disk Content | Proposed ECOFF (Zone Diameter) | Source / Context |
|---|---|---|---|---|
| Aeromonas salmonicida | Disk diffusion [6] | 2 µg (OXA2) | ≥32 mm (Wild-Type) | Normalised Resistance Interpretation (NRI) analysis |
| Vibrio ordalii | Disk diffusion [4] | 2 µg | ≥31 mm (Wild-Type) | Laboratory-specific ECOFF |
The minimal inhibitory concentration (MIC) testing method and proposed ECOFFs for Aeromonas salmonicida and Aeromonas spp. are detailed below:
| Bacterial Species | Testing Method | Medium / Conditions | Proposed ECOFF (MIC) | Source / Context |
|---|---|---|---|---|
| Aeromonas salmonicida | Broth microdilution [3] | Mueller-Hinton Agar, 22°C for 48h | ≤0.125 µg/mL (Wild-Type) | Distribution of data from 48 strains |
| Aeromonas spp. (556 strains) | Broth microdilution [7] | Commercially prepared MIC plates | 0.062/0.125 µg/mL (for Enrofloxacin*) | Tentative COWT for Aeromonas spp. in China |
Note: This study established a value for enrofloxacin, a fluoroquinolone, highlighting the high proportion of non-wild-type *Aeromonas to this widely used aquaculture antimicrobial [7].
For researchers requiring a detailed method, here is a protocol adapted from studies on fish pathogens, which aligns with principles of standardized antimicrobial susceptibility testing [3] [4] [6].
DNA gyrase, essential for bacterial DNA replication, is a primary target for oxolinic acid. The drug binds to the enzyme-DNA complex, stabilizing a reaction intermediate and leading to lethal double-stranded DNA breaks [1] [2] [3].
Mutations within the Quinolone Resistance-Determining Region (QRDR) of the gyrA gene are the most common cause of resistance [4] [5]. These mutations reduce the binding affinity of this compound to the gyrase-DNA complex.
gyrA gene into a susceptible strain confers resistance, while replacing a mutant gene with a wild-type version restores susceptibility [5].While less common, bacteria can employ other strategies to resist this compound:
oxr-1, oxr-2) mapped outside gyrase genes led to resistance, likely by impairing the transport of this compound into the cell [6].The following diagram illustrates how these mechanisms work together to confer resistance.
To confirm if resistance in your bacterial isolate is due to a gyrA mutation, you can follow this experimental workflow based on published research [4] [5].
5'-CTGAAGCCGGTACACCGT-3'5'-GGATATACACCTTGCCGC-3'gyrA sequence. Look for missense mutations, particularly at known hot-spot codons like Serine 83.Here are solutions to common challenges when investigating this compound resistance:
| Problem | Possible Cause | Solution / Investigation |
|---|---|---|
| High MIC but no QRDR mutation found. | Resistance from other mechanisms (e.g., efflux, impaired uptake) [6] or mutation in other target (e.g., gyrB, parC) [1] [4]. |
Check for mutations in gyrB and parC QRDRs; assess efflux pump activity using an inhibitor like PaβN [1] [6] [4]. |
| Low-level resistance only. | A first-step, moderate-resistance mutation (e.g., Ser83Arg in GyrA) [5]. | Confirm specific amino acid change; sequential exposure may select for secondary mutations in gyrA or parC leading to higher resistance [5]. |
| Different resistance levels in species. | Species-specific common mutations (e.g., Ser83Ile vs. Ser83Arg) [5]. | Consult literature for your specific bacterial species to know the most prevalent mutations and their typical resistance levels [5]. |
Q1: What is this compound and what is its primary mechanism of action? this compound is a first-generation quinolone antibiotic used historically in aquaculture and for specific infections in humans [1] [2]. Like other quinolones, it is a bactericidal agent that targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV [3] [1]. It corrupts these enzymes by stabilizing a transient enzyme-DNA complex, preventing the re-ligation of DNA strands after double-strand breaks. This blockage ultimately leads to lethal DNA breaks and cell death [3] [1].
Q2: What are the primary mechanisms by which Gram-negative bacteria develop resistance to this compound? Resistance to this compound and other quinolones in Gram-negative bacteria is multifactorial. The major mechanisms are summarized in the table below.
Table 1: Primary Resistance Mechanisms to this compound in Gram-Negative Bacteria
| Mechanism | Description | Key Components / Examples |
|---|---|---|
| Target Site Mutations | Chromosomal mutations in genes encoding the target enzymes, reducing drug binding affinity [3] [1]. | gyrA, gyrB (DNA gyrase); parC, parE (Topoisomerase IV) |
| Efflux Pump Upregulation | Overexpression of pumps that export the antibiotic from the cell before it can act [1] [4]. | AcrAB-TolC (in E. coli, K. pneumoniae); MexAB-OprM (in P. aeruginosa) |
| Plasmid-Mediated Resistance | Acquisition of mobile genetic elements that protect the target or modify the drug [5] [1]. | qnr genes (protect DNA gyrase); aac(6')-Ib-cr (modifies drug) |
| Reduced Permeability | Decreased uptake of the antibiotic due to changes in outer membrane porins [1]. | OmpF, OmpC porin loss or modification |
This relationship and the path to resistance can be visualized in the following workflow:
Q3: How can we detect and confirm this compound resistance in clinical or environmental isolates? A combination of phenotypic and genotypic methods is required for a comprehensive picture.
Table 2: Methods for Detecting and Confirming this compound Resistance
| Method Type | Specific Test | Information Gained |
|---|---|---|
| Phenotypic | Disk Diffusion / MIC Determination [6] | Confirms the resistant phenotype. |
| Phenotypic | Efflux Pump Inhibition Assays [4] | Uses EPIs (e.g., PAβN, NMP) to check if resistance is efflux-mediated. |
| Genotypic | Whole Genome Sequencing (WGS) [5] | Identifies mutations in gyrA/B, parC/E and detects qnr genes. |
| Genotypic | PCR and Sequencing of QRDR | Amplifies and sequences the Quinolone Resistance-Determining Region (QRDR) of target genes. |
Experimental Protocol: Efflux Pump Inhibition Assay This assay helps determine if an isolate's resistance is due to active efflux.
The logical flow for diagnosing and investigating resistance is outlined below:
Q4: What are the current research strategies to combat resistance against quinolones like this compound? Research is focused on several key areas to bypass existing resistance mechanisms:
qnr and aac(6')-Ib-cr in populations, informing infection control and stewardship efforts [5] [8].Q5: In the context of high resistance, what are alternative treatment options? Due to widespread resistance, this compound is rarely a first-line therapeutic choice. Treatment should be guided by local antibiograms and, if available, rapid diagnostic tests. For complicated UTIs caused by resistant Gram-negative pathogens, alternatives with good reported susceptibility include [5]:
The table below summarizes key physicochemical properties of this compound relevant to solubility optimization [1].
| Property | Value | Conditions / Notes |
|---|---|---|
| Water Solubility | 3.2 mg/L | At 20°C and pH 7 [1] |
| Log P (Octanol-water) | 1.67 | Indicates low lipophilicity [1] |
| pKa | 6.3 | At 25°C [1] |
| Solubility in Methanol | ~10,000 mg/L | At 20°C [1] |
| Multiple Solubility Maxima | Observed in ethanol-water and ethanol-ethyl acetate mixtures [2] | - |
A key strategy for enhancing solubility involves using mixed solvent systems. A seminal study documented that this compound exhibits multiple solubility maxima in specific binary mixtures [2].
For quantifying this compound in complex matrices like medicated fish feed, a robust HPLC method has been developed [3].
Here are some common challenges and solutions based on experimental data:
Problem: Low solubility in aqueous preparations.
Solution: Utilize the identified solubility maxima. For an aqueous-organic system, test 80% v/v ethanol in water. For a purely organic system, test 30% v/v ethanol in ethyl acetate [2].
Problem: Precipitation of this compound during processing or storage.
Solution: Check the pH of the solution. Since this compound is ionizable (pKa 6.3), adjusting the pH away from its pKa can significantly enhance solubility. Also, ensure the solvent composition is maintained near the optimal solubility parameter windows identified (δ ~20.90 or ~30.78 MPa¹/²) [2] [1].
Problem: Solubility in biological assays or metal-containing environments is unpredictable.
Insight: Be aware that this compound can form complexes with metal ions (e.g., Fe³⁺, Zn²⁺, Ca²⁺, Mg²⁺, and rare-earth metals), which can alter its solubility and biological activity. These complexes are often soluble in DMSO but insoluble in water, methanol, or ethanol [4] [5]. If working with metal-containing buffers, consider the potential for complex formation.
The following diagram outlines a systematic approach to optimizing a solvent mixture for this compound, based on the principles found in the search results.
Oxolinic acid, a quinolone antibiotic, inhibits bacterial DNA gyrase (subunit A), a type II topoisomerase essential for DNA supercoiling [1] [2]. The main resistance mechanisms are:
| Mechanism | Description | Key Evidence |
|---|---|---|
| Target Site Mutation | Mutations in the Quinolone Resistance-Determining Region (QRDR) of the gyrA gene. This alters the drug target (DNA gyrase), reducing drug binding. |
In Erwinia amylovora, substitutions at codons 81 (G81C) and 83 (S83R) in GyrA are linked to resistance [3]. |
| Reduced Drug Uptake | Impaired permeability of the bacterial cell envelope, preventing the drug from reaching its intracellular target. | In Bacillus subtilis, some resistant mutants (oxr) showed no altered gyrase; resistance was attributed to impaired uptake [4]. |
| Efflux Pump Activity | Overexpression of efflux pumps that actively export the antibiotic out of the cell. | In bacteria from Chilean salmon farms, efflux pumps were a major mechanism for reduced susceptibility to quinolones [5]. |
| Plasmid-Mediated Resistance | Acquisition of mobile genes (e.g., qnr variants, aac(6')-Ib-cr) that protect the target or enzymatically modify the drug. |
The aac(6')-Ib-cr gene confers resistance by acetylating specific fluoroquinolones [6]. |
A robust monitoring protocol is crucial for tracking resistance development. The following workflow and methods are recommended.
Experimental Protocols:
Antimicrobial Susceptibility Testing (AST)
qnr, aac(6')-Ib-cr) than nalidixic acid [6].Efflux Pump Inhibition Assay
Molecular Analysis of Resistance Mechanisms
Managing resistance requires a multi-faceted approach that leverages scientific findings and practical stewardship.
| Strategy | Technical Rationale | Implementation Example |
|---|---|---|
| Antibiotic Stewardship & Rotation | Reduces continuous selective pressure that enriches for resistant mutants. | In Israeli pear orchards, OA was introduced after streptomycin resistance emerged. Rotating OA with non-quinolone antibiotics (e.g., oxytetracycline) or non-chemical controls can delay resistance [3] [8]. |
| Leverage Fitness Costs | Many target gene mutations (e.g., in gyrA) impair bacterial growth or virulence in the absence of the drug. |
OA-resistant E. amylovora mutants showed lower in vitro growth and reduced virulence in apple fruits [3]. Withdrawing OA use can help susceptible, more fit strains outcompete resistant ones. |
| Sentinel Monitoring | Early detection allows for proactive management before resistance becomes widespread. | Use mollusks, seawater, or sediment as environmental sentinels to monitor for non-wild-type E. coli resistant to OA, providing early warning [7]. |
For your experimental planning and data comparison, here are key quantitative findings from recent studies.
Table 1: Documented Mutations in GyrA Conferring this compound Resistance
| Bacterial Species | Amino Acid Substitution | Associated Fitness Cost | Source/Year |
|---|---|---|---|
| Erwinia amylovora | Ser83 → Arginine (S83R) | Reduced growth in nutrient media; lower virulence | [3] (2022) |
| Erwinia amylovora | Gly81 → Cysteine (G81C) | Reduced growth in nutrient media; lower virulence | [3] (2022) |
Table 2: Epidemiological Cut-off Values (COwt) for E. coli This data can help define non-wild-type (resistant) populations in environmental monitoring.
| Antimicrobial | COwt (μg/mL) | Indicator Bacteria | Context | Source/Year |
|---|---|---|---|---|
| This compound | 1 | E. coli | Marine environment, Chile | [7] (2025) |
| Flumequine | 2 | E. coli | Marine environment, Chile | [7] (2025) |
Mutations within the Quinolone Resistance-Determining Region (QRDR) of the GyrA subunit are a primary mechanism for oxolinic acid resistance. The specific amino acid at position 83 is critical [1] [2].
The table below summarizes the impact of different amino acid substitutions at codons 81 and 83 of GyrA on this compound resistance and bacterial fitness in Burkholderia glumae.
| Amino Acid Substitution | MIC Impact & Resistance Level | Reported In | Fitness on Host Plants |
|---|---|---|---|
| Ser83 → Arg83 | Moderate resistance (MIC: 50 μg/ml) [1] | Field isolates [1] | Retained (causes disease) [2] |
| Ser83 → Ile83 | High resistance (MIC: ≥100 μg/ml) [1] | Field isolates [1] | Retained (causes disease) [2] |
| Gly81 → Cys81 | Confers resistance [2] | In vitro mutants [2] | Significantly reduced [2] |
| Gly81 → Asp81 | Confers resistance [2] | In vitro mutants [2] | Significantly reduced [2] |
| Asp82 → Gly82 | Confers resistance [2] | In vitro mutants [2] | Significantly reduced (also delays in vitro growth) [2] |
This compound, a quinolone antibiotic, targets DNA gyrase, a tetrameric enzyme (GyrA₂GyrB₂) essential for bacterial DNA supercoiling [1]. The drug inhibits the activity of this enzyme, preventing bacterial proliferation [1].
The QRDR is a specific region within the GyrA subunit where quinolone drugs bind. Amino acid substitutions in this region, particularly at the highly conserved position 83, alter the enzyme's structure. This reduces the binding affinity of this compound to its target, allowing the bacteria to survive despite the presence of the antibiotic [1] [2].
Here is a general workflow for identifying and confirming GyrA-mediated this compound resistance.
The MIC is the lowest concentration of an antibiotic that prevents visible bacterial growth.
To definitively prove that a specific GyrA mutation is responsible for resistance, you can introduce the mutant allele into a susceptible strain and vice-versa.
Q: Why are Ser83Arg and Ser83Ile the most common mutations found in field isolates, while other mutations are possible? A: While in vitro experiments can select for various QRDR mutations (e.g., at Gly81 or Asp87), many of these confer a fitness cost, impairing the bacterium's ability to grow and cause disease in a host plant [2]. The Ser83Arg and Ser83Ile substitutions appear to confer strong resistance without this significant fitness cost, allowing them to survive and thrive in real-world conditions [1] [2].
Q: Are there other mechanisms of resistance besides GyrA mutations? A: Yes. While GyrA is the primary target, bacteria can also employ:
Oxolinic acid (OA) is a first-generation quinolone antibiotic. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV enzymes, which leads to fragmentation of bacterial DNA [1]. It is used in both research and aquaculture settings [1].
However, the search results do not provide a direct, detailed protocol for its storage conditions. One study mentions that it was administered to fish in experiments without specifying how the stock compound was stored [1]. Another study investigates its photodegradation in water under solar irradiation, confirming that light is a key factor that breaks it down [2].
Based on the known properties of this compound and general practices for handling lab chemicals, you can establish these guidelines. You should validate these conditions with your specific supplier's documentation.
| Aspect | Recommended Practice |
|---|---|
| General Stability | Stable under recommended handling conditions. [2] |
| Light Sensitivity | Photosensitive. Decomposes under direct light, especially solar irradiation. [2] |
| Recommended Storage | Store in a cool, dark place. Prioritize use of amber glass vials or containers to protect from light. |
| Handling | Allow the reagent to reach room temperature before opening the container to prevent moisture condensation. |
The following diagram summarizes the key factors affecting this compound stability and the resulting recommendations, based on the available information.
For a technical support context, here are key points to address:
For definitive, lot-specific storage protocols, you should:
The table below summarizes key pharmacokinetic parameters from various fish species, which are crucial for anticipating concentration variability.
| Species | Dose (mg/kg) | Matrix | Cmax | Tmax (h) | Elimination Half-life (t₁/ᵦ, h) | Key Findings on Variability |
|---|---|---|---|---|---|---|
| Lumpfish [1] | 25 | Plasma | 2.12 μg/mL | 10.3 | 21 | Moderate absorption; tissue-specific Cmax & Tmax (e.g., head kidney Cmax: 4.68 μg/g) |
| Silver Pompano [2] | 12 | Plasma | 99.77 μg/kg | 6 | - | Rapid absorption & distribution; extensive tissue uptake (tissue/plasma ratios: 4.6 to 17.12) |
| Rainbow Trout (Farmed) [3] | 50 (over 6 days) | Plasma | 0.156 ± 0.152 mg/L (mean) | - | - | High variability (97% CV) in farmed vs. lab fish; 85% of moribund fish had levels below LOQ |
Here are answers to common experimental challenges based on the research.
Several factors identified in studies can contribute to this:
The following diagnostic workflow can help you systematically identify the cause of variability in your experiments:
For your reference, here are summaries of the core methodologies used in the cited studies.
This compound (OA) is a first-generation quinolone antibiotic that has been used clinically for urinary tract infections and in agricultural settings for controlling bacterial diseases in plants and aquatic species. OA belongs to the broader class of quinolone antibiotics that primarily target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential enzymes for maintaining DNA topology. These enzymes regulate DNA supercoiling, which is critical for fundamental cellular processes including DNA replication, transcription, and repair. By inhibiting these enzymes, OA effectively halts bacterial proliferation and leads to cell death.
The fitness costs associated with antibiotic resistance represent a crucial area of investigation for both clinical management and drug development. When bacteria develop resistance to antibiotics like this compound, they often incur biological trade-offs that may reduce their overall fitness compared to susceptible strains in the absence of the antibiotic. Understanding these fitness costs provides valuable insights for designing effective antibiotic treatment strategies, predicting the spread of resistant strains, and developing new therapeutic approaches that exploit these vulnerabilities. This technical support guide provides comprehensive methodologies and troubleshooting advice for researchers investigating the fitness costs of this compound resistance in bacterial pathogens.
Table: Overview of this compound Properties and Applications
| Property | Description |
|---|---|
| Chemical Class | First-generation quinolone antibiotic |
| Molecular Weight | 261.23 g/mol |
| Primary Targets | DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE) |
| Mechanism of Action | Inhibition of DNA replication by stabilizing enzyme-DNA cleavage complexes |
| Clinical Applications | Treatment of urinary tract infections (historical) |
| Agricultural Uses | Control of fire blight in orchards; treatment of aquatic infections in aquaculture |
Target site mutations: The most common mechanism of this compound resistance involves point mutations in the quinolone resistance-determining regions (QRDRs) of target genes. Research has demonstrated that specific mutations in gyrA at codons 81 and 83 result in amino acid substitutions (glycine to cysteine and serine to arginine, respectively) that confer resistance to OA by reducing the antibiotic's binding affinity to its target. These mutations prevent OA from effectively stabilizing the cleaved DNA-enzyme complex, thereby allowing DNA replication to proceed despite the presence of the antibiotic. Additional mutations in gyrB, parC, and parE may contribute to higher-level resistance or complement gyrA mutations, though gyrA mutations appear to be the primary drivers of OA resistance in most bacterial species.
Efflux pump activation: Some bacterial pathogens develop resistance through the upregulation of efflux systems that actively export this compound out of the cell before it can reach its target sites. These multidrug efflux pumps, such as AcrAB-TolC in Enterobacteriaceae, can recognize a broad range of antibiotic classes and contribute to multidrug resistance phenotypes. The activation of these systems often occurs through mutations in regulatory genes that control efflux pump expression, leading to constitutive overexpression and reduced intracellular antibiotic accumulation.
Emergence and selection: this compound resistance can emerge rapidly under selective pressure. A study monitoring Erwinia amylovora populations in Korean apple orchards found that while no resistant strains were detected in field isolates (0 out of 516 isolates), spontaneous mutants could be selected in laboratory settings through progressive exposure to increasing OA concentrations. This demonstrates that while resistance may carry fitness costs that limit its persistence in natural environments, the genetic potential for resistance exists and can be selected under appropriate conditions [1].
Determination of MIC values: The minimum inhibitory concentration (MIC) provides a fundamental measurement of bacterial susceptibility to this compound. Standard protocols involve broth microdilution methods according to CLSI guidelines, with OA concentrations typically ranging from 0.06 to 128 μg/mL. Resistant strains typically exhibit MIC values that are 4- to 16-fold higher than those of wild-type isolates. For example, in the case of E. amylovora, spontaneous OA-resistant mutants were selected on media containing OA at concentrations >19.14 μM (5 μg/mL), compared to susceptible wild-type strains that cannot grow at this concentration [1].
Screening methods: Efficient screening for OA resistance can be performed using agar plate assays containing a critical concentration of this compound (typically 5 μg/mL for Enterobacteriaceae). Isolates capable of growth on these selective media after incubation at appropriate temperatures (e.g., 27°C for plant pathogens or 37°C for human pathogens) are considered resistant. This method allows for high-throughput screening of multiple isolates and has been successfully used to survey resistance prevalence in natural populations [1].
Research has consistently demonstrated that this compound resistance often imposes significant fitness costs on bacterial pathogens, which may limit the dissemination of resistant strains in the absence of antibiotic selection pressure. A comprehensive study on E. amylovora revealed that OA-resistant mutants exhibited reduced virulence in infection models compared to their wild-type counterparts. When inoculated into immature apple fruits, OA-resistant mutants caused significantly smaller lesions and displayed slower disease progression, indicating impaired pathogenic capability. This attenuation suggests that the genetic changes conferring resistance may interfere with the expression or function of virulence factors necessary for successful host colonization and tissue damage [1].
The relationship between resistance and virulence reduction appears to be mediated by the specific resistance mechanism involved. Mutations in gyrA that confer OA resistance may simultaneously affect the regulation of virulence genes or the efficiency of secretion systems required for pathogenicity. Additionally, the metabolic burden of maintaining resistance mechanisms, such as expressing efflux pumps at high levels, may divert cellular resources away from virulence factor production. These trade-offs create a biological cost that potentially limits the persistence of resistant strains in natural environments when antibiotic selection pressure is removed, offering a possible explanation for the relatively low frequency of OA-resistant E. amylovora isolates observed in field surveys [1].
In vitro growth assessment: Systematic evaluation of OA-resistant mutants typically reveals impaired growth characteristics under optimal laboratory conditions. When grown in nutrient-rich media such as tryptic soy broth, OA-resistant strains often exhibit prolonged lag phases and reduced maximum growth rates compared to wild-type strains. These growth deficiencies suggest that the mutations conferring resistance may interfere with normal DNA replication efficiency or overall metabolic activity. The measurement of growth kinetics should be performed using standardized methods such as optical density monitoring at 600 nm or direct viable cell counts over a 24-48 hour period to capture differences throughout all growth phases [1].
Competition assays: To quantitatively assess the fitness costs of resistance, direct competition experiments between resistant mutants and their isogenic wild-type counterparts can be performed. These assays typically involve co-culturing the strains in antibiotic-free media and monitoring the population dynamics over multiple generations. The relative fitness is calculated using the formula: W = [Mf/Mi] / [Wf/Wi], where Mi and Wi are the initial proportions of mutant and wild-type strains, and Mf and Wf are their final proportions after a defined period of growth. Resistant mutants typically exhibit fitness values below 1.0, indicating a competitive disadvantage in the absence of antibiotic selection [1].
Stability of resistance: The persistence of resistance traits in bacterial populations is influenced by their associated fitness costs. Resistant strains with high fitness costs may rapidly revert to susceptibility when maintained in antibiotic-free environments due to the emergence of compensatory mutations or the outgrowth of susceptible revertants. To evaluate resistance stability, serial passage of resistant strains in drug-free media should be performed over 50-100 generations, with periodic assessment of MIC values to detect any changes in susceptibility. Understanding resistance stability helps predict the dynamics of resistant populations in natural settings and informs strategies for antibiotic cycling or withdrawal [1].
The progressive antibiotic exposure method provides a reliable approach for generating isogenic OA-resistant mutants in the laboratory. This technique involves sequential passaging of bacterial strains on media containing incrementally increasing concentrations of this compound, mimicking the gradual selection pressure that may occur in clinical or agricultural settings. The step-by-step methodology is as follows:
Initial exposure: Begin with a log-phase culture of the wild-type strain grown in appropriate broth medium. Spread approximately 10^8-10^9 CFUs onto agar plates containing OA at a concentration equal to 0.5× the MIC of the wild-type strain.
Sequential selection: Incubate plates at the optimal growth temperature for 48-72 hours. Select individual colonies that emerge and use these to inoculate fresh media containing OA at 2× the previous concentration. Repeat this process, doubling the OA concentration with each passage until reaching the desired resistance level (typically 4-8× the original MIC).
Stabilization and purification: Once the target resistance level is achieved, passage the resistant isolates several times on antibiotic-free media to allow for stabilization of any compensatory mutations, then single-colony purify and preserve at -80°C in appropriate cryopreservation medium.
This method was successfully employed to generate OA-resistant E. amylovora mutants (designated OX15, OX20, OX40, and OX52) capable of growing at concentrations greater than 19.14 μM (5 μg/mL) of OA, compared to the susceptible wild-type parent strain [1].
Gene amplification and sequencing: To identify specific mutations associated with OA resistance, polymerase chain reaction (PCR) amplification of the quinolone resistance-determining regions of target genes should be performed. Primers should be designed to amplify conserved regions of gyrA, gyrB, parC, and parE based on the specific bacterial species being studied. For E. amylovora, the following primer sets have been successfully used: EagyrA (F: 5′-CACCGGTCAATATCGAAGAAGAGT-3′, R: 5′-TACCCACGGCGATCCCAGAAGAAC-3′) and EagyrB (F: 5′-TCGGCGGTTGAGCAGCAGATG-3′, R: 5′-GCAGCGTGGCACCGTCAAGAG-3′) [1].
Sequencing and analysis: Purified PCR products should be sequenced using Sanger sequencing or next-generation approaches. Sequence alignment with wild-type references will identify nucleotide changes, and translation to amino acid sequences will reveal substitutions. Particular attention should be paid to known hotspots for quinolone resistance, including codons 81 and 83 in gyrA, which have been directly associated with OA resistance in E. amylovora [1].
Confirmation of causality: To verify that identified mutations are responsible for the resistance phenotype, genetic complementation experiments should be performed. This involves introducing the wild-type version of the mutated gene into the resistant strain on a plasmid vector and demonstrating restoration of susceptibility. Alternatively, site-directed mutagenesis can be used to introduce the specific mutation into a susceptible strain to confer resistance.
Table: Methodologies for Evaluating Fitness Costs of this compound Resistance
| Assessment Type | Methodology | Key Parameters | Interpretation |
|---|---|---|---|
| In Vitro Growth Kinetics | Optical density monitoring in nutrient broth | Lag phase duration, generation time, maximum cell density | Impaired growth indicates metabolic burden of resistance |
| Virulence Assay | Host infection model (e.g., immature apple fruits) | Lesion size, bacterial load, disease progression | Reduced virulence suggests compromised pathogenicity |
| Competition Experiments | Co-culture of resistant and wild-type strains | Relative proportions over generations | Fitness cost quantified as competitive disadvantage |
| Metabolic Profiling | Substrate utilization assays | Growth on different carbon sources | Impaired metabolic flexibility indicates physiological constraints |
Solution: Several factors can affect the success of resistance selection:
Solution: Inconsistencies often stem from methodological variations:
Solution: Reversion indicates significant fitness costs and can be managed by:
Solution: Differences between laboratory and host environment observations are common:
The investigation of fitness costs associated with this compound resistance provides valuable insights for managing antibiotic resistance in both clinical and agricultural settings. The experimental approaches outlined in this technical guide enable systematic evaluation of how resistance mutations impact bacterial growth, virulence, and competitive ability. Key findings from current research indicate that OA resistance often imposes significant fitness costs, potentially limiting the persistence and spread of resistant strains in the absence of antibiotic selection pressure. However, the potential for compensatory evolution that reduces these costs without diminishing resistance underscores the need for continued vigilance in antibiotic stewardship and resistance monitoring.
Future research directions should focus on elucidating the precise molecular mechanisms linking specific gyrase mutations to impaired bacterial fitness, exploring whether these relationships hold across diverse bacterial pathogens and resistance mutations. Additionally, investigation into combination therapies that might exploit the vulnerabilities of resistant strains could lead to more effective treatment approaches. The methodologies and troubleshooting guidance provided here will support researchers in generating reliable, reproducible data on OA resistance fitness costs, contributing to our broader understanding of resistance evolution and control.
What is the primary mechanism of action of oxolinic acid? this compound is a quinolone antibiotic that acts by inhibiting bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and recombination. This inhibition disrupts bacterial DNA supercoiling, prevents cell division, and leads to bacterial cell death. Its action is considered bactericidal [1] [2].
What is the recommended dosing protocol for this compound in fish? Dosing varies significantly by species. Common protocols involve oral administration via medicated feed.
How long does it take for this compound to reach peak concentration in fish tissues? The time to peak concentration (Tmax) is species-dependent. The table below summarizes key pharmacokinetic parameters from a study in lumpfish held at 12°C [3]:
| Tissue | This compound Tmax (hours) | Flumequine Tmax (hours) |
|---|---|---|
| Plasma | 10.3 | 7.7 |
| Muscle | 11.1 | 10.2 |
| Liver | 9.2 | 10.3 |
| Head Kidney | 10.0 | 6.0 |
This compound exhibits significant species-dependent pharmacokinetics, which is critical for designing effective treatment regimens. The following table compares its bioavailability and elimination half-life across various species [2].
| Species | Bioavailability (%) | Elimination Half-Life (t₁/₂β) |
|---|---|---|
| Atlantic Salmon (Seawater) | 21.4 - 40% | 10 - 20 hours |
| Rainbow Trout (Freshwater) | > 90% | ~69 hours |
| Atlantic Halibut | 15% | 52 hours |
| Atlantic Cod | 55% | 84 hours |
| Gilthead Sea Bream | 28% | 12 hours |
This methodology is adapted from published studies on lumpfish and tilapia [3] [4].
Medicated Feed Preparation: The drug can be administered via top-dressing.
Fish Administration:
Tissue Sampling:
The following table outlines a representative HPLC method for detecting this compound residues in fish muscle [5].
| Parameter | Specification for this compound Analysis |
|---|---|
| Extracting Solution | Acetonitrile |
| Mobile Phase | Acetonitrile-Methanol-0.1M Citric Acid system |
| Flow Rate | 0.5 mL/min |
| Column | Reverse Phase ODS (C18) |
| Detector | Fluorescence Detector (Excitation: 337 nm, Emission: 365 nm) |
| Retention Time | 5.0 - 5.6 minutes |
| Limit of Quantification (LOQ) | 0.06 μg/g |
Problem: High variability in drug concentration between individual fish.
Problem: Low drug bioavailability.
Problem: Development of antibiotic resistance.
Problem: Oxidative stress and tissue damage in experimental subjects.
The following diagram illustrates the mechanism of this compound and the development of bacterial resistance.
The efficacy of this compound can be compromised by resistance. A study on Aeromonas salmonicida from lumpfish showed a bimodal distribution in susceptibility to this compound, indicating the presence of both susceptible and resistant subpopulations, which underscores the need for susceptibility testing before treatment [3].
| Feature | Oxolinic Acid | Streptomycin |
|---|---|---|
| Chemical Class | Quinolone | Aminoglycoside |
| Primary Mechanism of Action | Inhibits DNA gyrase (Topoisomerase II) [1] | Inhibits protein synthesis at the 30S ribosomal subunit [2] |
| Typical Formulation | Wettable Powder (WP) [1] | Wettable Powder (WP), Soluble Granule (SG) [1] |
| Resistance Acquisition | Rapid increase in MIC; resistance develops quickly with exposure [1] | Rapid increase in MIC; resistance is a common and widespread problem [1] [3] [4] |
| Genetic Basis of Resistance | Amino acid substitution in GyrA protein [1] | Amino acid substitution in RpsL protein [1] |
| Reported Field Efficacy | Not specifically quantified in results | >90% bloom blight control; >80% in spray strategies [4] |
A 2024 laboratory study exposed Erwinia amylovora to escalating concentrations of these antibiotics to simulate resistance development. The research mapped the specific genetic mutations responsible and the resulting increase in Minimum Inhibitory Concentration (MIC) [1].
The experimental workflow and key findings on resistance are summarized in the diagrams below.
Diagram 1: Experimental workflow for inducing antibiotic resistance in E. amylovora through stepwise exposure to increasing concentrations of agrochemicals [1].
Diagram 2: Comparative molecular mechanisms of resistance for this compound and streptomycin in E. amylovora [1].
The same study found that E. amylovora acquired resistance in the order of this compound first, then streptomycin, and finally oxytetracycline, which was the slowest to develop resistance [1].
The following methodology is adapted from the 2024 study that provided the comparative resistance data [1].
The high efficacy of streptomycin is well-documented, with one study reporting over 90% control of bloom blight [4]. However, the major drawback is the widespread emergence of resistant E. amylovora strains, which has been reported for decades in the United States, Israel, and other regions [1] [3]. This has led to a search for alternatives.
The table below summarizes key experimental data for oxolinic acid and flumequine, primarily from a 2019 study on lumpfish (Cyclopterus lumpus L.) held at 12°C and given a single oral dose of 25 mg/kg [1] [2].
| Parameter | This compound (OA) | Flumequine (FLU) |
|---|---|---|
| Plasma PK (Lumpfish) [1] [2] | ||
| Peak Plasma Concentration (C~max~) | 2.12 μg/mL | 2.77 μg/mL |
| Time to C~max~ (T~max~) | 10.3 hours | 7.7 hours |
| Elimination Half-Life (t~1/2β~) | 21 hours | 22 hours |
| Area Under Curve (AUC~0-24h~) | 34.0 h·μg/mL | 50.3 h·μg/mL |
| Tissue Distribution C~max~ (Lumpfish) [1] [2] | ||
| Muscle | 4.01 μg/g | 4.16 μg/g |
| Liver | 3.04 μg/g | 4.01 μg/g |
| Head Kidney | 4.68 μg/g | 7.48 μg/g |
| In Vitro Efficacy (vs. Aeromonas salmonicida) [1] [2] | ||
| MIC Range (28 isolates) | 0.06 - 15 μg/mL | 0.024 - 6.25 μg/mL |
| Field Trial (Atlantic Salmon) [3] | ||
| Appetite Suppression (10 g/kg feed) | Not Reported | Observed |
| Dosing Strategy | Effective with daily or every-other-day dosing | More suitable for every-other-day dosing to avoid appetite suppression |
Understanding the methodology behind the data is crucial for its evaluation. Here are the protocols from the key studies cited.
This study provides the core comparative data in the table above.
This study investigated practical dosing regimens in a real-world farm setting during a furunculosis outbreak.
The experimental data reveals critical differences that can guide clinical decisions.
The diagram above summarizes the application logic derived from the experimental data. Flumequine's faster absorption and generally superior tissue distribution, especially in the key immune organ head kidney, may contribute to potent efficacy [1] [2]. However, its potential to suppress appetite at higher concentrations is a significant practical constraint [3]. This compound remains a reliable choice, particularly when a well-tolerated daily regimen is necessary.
Recent research is focused on overcoming the limitations of traditional drug administration. A 2022 study developed Flumequine-loaded titanate nanotubes (FLUM@TiNTs) as a novel delivery system [4] [5].
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for oxolinic acid and its rare-earth complexes after a 72-hour exposure, as reported in a 2020 study. A lower IC₅₀ value indicates greater potency [1] [2] [3].
Table 1: Cytotoxicity (IC₅₀, μM) of this compound and Its Rare-Earth Complexes
| Compound | MDA-MB-231 (Human Breast Adenocarcinoma) | LoVo (Human Colon Adenocarcinoma) | HUVEC (Normal Human Umbilical Vein Endothelial Cells) |
|---|---|---|---|
| This compound (Hoxo) | 491.60 ± 24.58 | 390.33 ± 19.52 | > 500 |
| [Y(oxo)(OH)(H₂O)] (Y oxo) | 144.87 ± 7.24 | 125.77 ± 6.29 | 241.66 ± 12.08 |
| [La(oxo)(OH)(H₂O)] (La oxo) | 185.94 ± 9.30 | 148.10 ± 7.41 | 313.33 ± 15.67 |
| [Sm(oxo)(OH)(H₂O)]·H₂O (Sm oxo) | 113.91 ± 5.70 | 109.33 ± 5.47 | 216.66 ± 10.83 |
| [Eu(oxo)(OH)(H₂O)] (Eu oxo) | 141.87 ± 7.09 | 124.23 ± 6.21 | 236.66 ± 11.83 |
| [Gd(oxo)(OH)(H₂O)]·0.5H₂O (Gd oxo) | 132.90 ± 6.65 | 116.41 ± 5.82 | 223.33 ± 11.17 |
| [Tb(oxo)(OH)(H₂O)]·0.5H₂O (Tb oxo) | 127.84 ± 6.39 | 118.30 ± 5.92 | 226.66 ± 11.33 |
Key Findings from the Data:
The data presented in Table 1 was generated using standardized and reliable experimental methods. Here is a detailed breakdown of the key protocols cited in the study.
Table 2: Key Experimental Methodologies
| Method | Application in the Study | Critical Specifics |
|---|---|---|
| Complex Synthesis | Preparation of rare-earth this compound complexes. | Microwave-assisted reaction at 150°C; 1:2 metal-to-ligand molar ratio; complexes obtained as powders soluble in DMSO [1] [2]. |
| Cell Viability Assay (MTT Assay) | Determination of IC₅₀ values. | 72-hour incubation of cells with compounds; measurement of formazan crystal formation to assess mitochondrial activity in living cells [1]. |
| DNA Binding Studies | Evaluation of interaction with calf-thymus DNA. | Techniques: UV-Vis spectroscopy, competitive studies with ethidium bromide. Findings: Complexes bind DNA with affinity (Kb) ranging from 9.33 × 10⁴ to 10.72 × 10⁵ M⁻¹, likely via groove-binding [1] [2]. | | Serum Protein Binding | Assessment of interaction with carrier proteins. | Techniques: Fluorescence spectroscopy. Findings: Complexes bind strongly to Human Serum Albumin (HSA) and apo-Transferrin, which may influence their transport and distribution in the body [1] [2]. |
The enhanced cytotoxicity of the rare-earth complexes is attributed to their ability to interact with critical biological macromolecules more effectively than the free ligand. The following diagram illustrates the proposed workflow from complex formation to the induction of cell death.
Mechanism Workflow
The proposed mechanism of action involves several key steps [1] [2] [4]:
For your ongoing research, the Samarium (Sm³⁺) complex presents a particularly promising candidate for further in-depth studies, given its superior performance in the cited research [1].
Quinolone antibiotics share a bicyclic core structure but are classified into generations based on their chemical modifications and resulting spectrum of activity. The table below summarizes this classification.
| Generation | Representative Drugs | Key Structural Features | Spectrum of Activity |
|---|---|---|---|
| First | Nalidixic Acid, Oxolinic Acid, Flumequine [1] [2] [3] | Basic 4-quinolone nucleus; no fluorine atom [4]. | Primarily Gram-negative bacteria [5]. |
| Second | Ciprofloxacin, Enrofloxacin, Norfloxacin [6] [5] [3] | Addition of a fluorine atom at C6 (making them fluoroquinolones) and a piperazine ring at C7 [6] [5]. | Expanded spectrum, including improved Gram-positive and some Gram-negative activity (e.g., Pseudomonas aeruginosa) [5] [3]. |
| Third/Fourth | Levofloxacin, Moxifloxacin, Pradofloxacin [5] [3] | Modifications at C8 (e.g., methoxy group) and on the C7 substituent [3]. | Broader Gram-positive and anaerobic activity [5] [3]. |
All quinolones share a common primary mechanism, though their specific interactions and resistance profiles can vary.
Quinolones are bactericidal agents that target two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [6] [7] [3].
Quinolones corrupt these enzymes by binding to the enzyme-DNA complex and stabilizing it, which prevents the resealing of DNA breaks. This action converts the topoisomerases into cellular toxins that generate permanent double-stranded DNA breaks, leading to bacterial cell death [6] [7].
The following diagram illustrates this process and its consequences:
Bacterial resistance to quinolones is a growing concern and primarily occurs through three mechanisms [6] [3]:
Pharmacokinetic properties can vary significantly between quinolones and across species. The following tables summarize key parameters from experimental studies.
Table 1: Pharmacokinetics in Lumpfish (Oral dose: 25 mg/kg, 12°C) [8] This study is relevant for veterinary research in aquaculture.
| Parameter | This compound | Flumequine |
|---|---|---|
| Peak Plasma Concentration (Cmax) | 2.12 μg/mL | 2.77 μg/mL |
| Time to Cmax (Tmax) | 10.3 hours | 7.7 hours |
| Elimination Half-Life (t₁/₂β) | 21 hours | 22 hours |
| Area Under Curve (AUC) | 60.9 h·μg/mL | 104.3 h·μg/mL |
| Bioavailability (F) | Data not provided in study | Data not provided in study |
Table 2: Pharmacokinetics in Atlantic Salmon (Oral administration, 10.2°C) [1] This classic study provides a direct comparison of four quinolones under identical conditions.
| Parameter | This compound (25 mg/kg) | Flumequine (25 mg/kg) | Sarafloxacin (10 mg/kg) | Enrofloxacin (10 mg/kg) |
|---|---|---|---|---|
| Bioavailability (F) | 30.1% | 44.7% | 2.2% | 55.5% |
| Volume of Distribution (Vdss) | 5.4 L/kg | 3.5 L/kg | 2.3 L/kg | 6.1 L/kg |
| Elimination Half-Life | 18.2 hours | ~24 hours | ~24 hours | 34.2 hours |
Key PK/PD Insights:
For researchers looking to replicate or design similar studies, here are the core methodologies from the cited works.
1. Protocol: Single-Dose Pharmacokinetic Study in Fish [1] [8]
2. Protocol: Determining Minimum Inhibitory Concentration (MIC) [8]
The table below summarizes quantitative DNA binding data for this compound and its metal complexes from experimental studies.
| Compound | DNA Binding Constant (Kb) | Experimental Conditions | Proposed Binding Mode |
|---|---|---|---|
| This compound (Hoxo) | Not prominently reported in provided data | ||
| [Tb(oxo)(OH)(H2O)]·0.5H2O | ( 1.07 \times 10^6 , M^{-1} ) | CT DNA, Tris-HCl buffer, pH ~7.2 [1] | Groove binding [1] |
| [Sm(oxo)(OH)(H2O)]·H2O | ( 9.33 \times 10^4 , M^{-1} ) | CT DNA, Tris-HCl buffer, pH ~7.2 [1] | Groove binding [1] |
| Other Rare-Earth Complexes (Y, La, Eu, Gd) | ( 1.56 \times 10^5 - 6.03 \times 10^5 , M^{-1} ) [1] | CT DNA, Tris-HCl buffer, pH ~7.2 [1] | Groove binding [1] |
| [Zn(oxo)2(1,10-phen)] | High affinity (specific Kb not listed) | CT DNA, Tris-HCl buffer [2] | Intercalation [2] |
| [Mn(oxo)2(1,10-phen)] | High affinity (specific Kb not listed) | CT DNA, 5 mM Tris-HCl/50 mM NaCl buffer, pH 7.2 [3] | Intercalation [3] |
The following workflow outlines the standard methodologies used in the cited studies to determine the DNA binding affinity and mode of interaction.
Detailed Methodology:
Sample Preparation:
UV-Vis Spectroscopy (for Binding Constant Kb):
Competitive Binding with Ethidium Bromide (EB):
Viscosity Measurements:
Electrophoretic Mobility Assay:
Direct, side-by-side experimental comparisons of DNA binding constants between this compound complexes and other major antibiotic classes are not extensively covered in the provided search results. However, the following contextual information is available:
Mechanism vs. Binding: It is crucial to distinguish between a drug's primary mechanism of action and its DNA binding affinity.
Role of Metal Complexation: The studies highlight that forming metal complexes with this compound is a strategy for drug repositioning, creating new chemical entities with potentially altered biological activities. These complexes often exhibit enhanced DNA binding affinity and cytotoxicity compared to the parent this compound drug, suggesting potential for applications beyond their original antibacterial use, such as in anticancer research [1] [7].
Based on the available data, here are some areas where further research would be valuable:
The interaction with serum albumin is a critical parameter in drug development. The table below summarizes the quantitative binding data for Oxolinic Acid and its metal complexes, providing a direct comparison of their affinity for serum proteins.
| Compound Name | Protein Target | Binding Constant (K, M⁻¹) | Citation |
|---|---|---|---|
| This compound (Hoxo) | Bovine Serum Albumin (BSA) / Human Serum Albumin (HSA) | Fluorescence quenching observed; specific K value not reported | [1] |
| [Ni(oxo)₂(H₂O)₂] | Human Serum Albumin (HSA) / Bovine Serum Albumin (BSA) | "Relatively high binding constant values" (specific value not provided) | [2] |
| [Mn(oxo)₂(phen)] | Human Serum Albumin (HSA) / Bovine Serum Albumin (BSA) | Higher than free this compound | [3] [4] |
| [Mn(erx)₂(phen)] (Enrofloxacin Complex) | Human Serum Albumin (HSA) / Bovine Serum Albumin (BSA) | Higher than free Enrofloxacin | [3] [4] |
| Rare-earth complexes (e.g., Y³⁺, Sm³⁺) | Human Serum Albumin (HSA) | More avidly than Apo-Transferrin | [5] [6] |
The data in the table above were obtained through standardized experimental protocols. Here is a summary of the key methodologies used in these studies:
General Synthesis of Complexes: Metal complexes were typically synthesized by reacting a metal salt (e.g., NiCl₂, MnCl₂, or rare-earth salts) with the sodium salt of deprotonated this compound. Reactions were often carried out under aerobic conditions, sometimes in the presence of auxiliary nitrogen-donor ligands like 1,10-phenanthroline (phen), and involved techniques like microwave-assisted heating [5] [3] [2].
Protein Binding Studies: The primary method used to investigate the interaction with serum albumin (HSA/BSA) was fluorescence spectroscopy [3] [1] [4]. The typical workflow is as follows:
From the compiled data, several key trends emerge that are relevant for drug development:
The following table synthesizes data from recent research to provide a direct comparison.
| Feature | Oxolinic Acid (First-Generation Quinolone) | Tetracyclines (e.g., Oxytetracycline) |
|---|---|---|
| Spectrum Coverage | Primarily Gram-negative bacteria [1] [2] [3] | Broad-spectrum: Gram-positive & Gram-negative bacteria, Chlamydia, mycoplasmas, Rickettsiae [4] |
| Mechanism of Action | Inhibits bacterial DNA gyrase (topoisomerase II), blocking DNA replication [2] [3]. | Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit [1]. |
| Commonly Affected Pathogens | Escherichia coli, Pseudomonas aeruginosa, Aeromonas salmonicida (fish pathogen) [2] [5] [3] | Wide range of Gram-positive and Gram-negative bacteria [4] |
| Primary Use Cases | Aquaculture (fish farming), historical use for human urinary tract infections [1] [2] [5] | Human & veterinary medicine; used in livestock, aquaculture, and for crops [6] [4] |
The fundamental difference in how these two drug classes act on bacterial cells is illustrated below. This compound directly targets DNA replication, while tetracyclines disrupt the protein synthesis machinery.
Pharmacokinetic data reveals significant variations between species, which is critical for designing effective treatment regimens in aquaculture [1] [5].
| Species | Bioavailability (%) | Elimination Half-Life (Hours) |
|---|---|---|
| This compound | ||
| Atlantic Salmon | 21.4 - 40% [1] | 10 - 20 h [1] |
| Atlantic Cod | 55% [1] | 84 h [1] |
| Gilthead Sea Bream | 14% [1] | 12 h [1] |
| Lumpfish | Moderate (Cmax: ~2.12 μg/mL) [5] | 21 h [5] |
| Oxytetracycline | ||
| Channel Catfish | ~1% [1] | Data not fully available in search results |
| Common Carp | ~0.6% [1] | Data not fully available in search results |
| Rainbow Trout | ~7-9% [1] | Data not fully available in search results |
For your experimental protocols, here are summaries of common analytical techniques used to detect and quantify these compounds in various matrices.
Current research explores new applications and combinations for these established drugs, particularly through "drug repositioning" [2].
Oxolinic acid is a first-generation quinolone antibiotic that exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication and transcription [1] [2] [3]. This inhibition leads to double-strand DNA breaks and bacterial cell death [4]. Its primary activity is against Gram-negative bacteria [1] [5].
Research into "drug repositioning" has explored this compound's potential anticancer properties. Studies on rare-earth metal complexes of this compound suggest these compounds can interact with DNA and serum proteins, and exhibit pro-apoptotic and antiproliferative properties in vitro, indicating a potential for inducing cell death in mammalian cancer cells [4].
The tables below summarize experimental data on the antibacterial efficacy and mammalian cytotoxicity of this compound and its metal complexes.
Antibacterial Activity Table 1: In vitro antibacterial activity of this compound and its metal complexes against various bacterial strains. Data is presented as zone of inhibition (mm) from disc diffusion assays (100 μg/disc).
| Compound | E. coli | P. aeruginosa | S. aureus | S. epidermidis | B. subtilis | Reference |
|---|---|---|---|---|---|---|
| This compound (OA) alone | 19 | 16 | 14 | 15 | 17 | [6] |
| Ca(II)-OA Complex | 28 | 24 | 25 | 27 | 26 | [6] |
| Mg(II)-OA Complex | 19 | 17 | 15 | 16 | 17 | [6] |
| Zn(II)-OA Complex | 20 | 18 | 16 | 17 | 18 | [6] |
| Fe(III)-OA Complex | 17 | 15 | 13 | 14 | 15 | [6] |
| Standard Drug (Streptomycin) | 26 | 23 | 25 | 24 | 25 | [6] |
Mammalian Cytotoxicity and DNA Binding Table 2: Cytotoxicity and biochemical activity of this compound and its rare-earth metal complexes. Cytotoxicity data (IC50 in μg/mL) from MTT assays after 72h exposure. DNA binding affinity (Kb) from competitive binding studies.
| Compound | LoVo (Human Colon Adenocarcinoma) | MDA-MB-231 (Human Breast Adenocarcinoma) | HUVEC (Normal Human Umbilical Vein Endothelial) | DNA Binding Constant (Kb) | Reference |
|---|---|---|---|---|---|
| This compound (OA) alone | >500 | >500 | >500 | Not Reported | [4] |
| Sm(III)-OA Complex | 112.8 | 138.5 | 301.8 | 9.33 × 10⁴ | [4] |
| Eu(III)-OA Complex | 124.5 | 151.9 | 338.5 | 1.07 × 10⁶ | [4] |
| Gd(III)-OA Complex | 144.5 | 173.5 | 388.5 | 4.27 × 10⁵ | [4] |
For reproducibility, here are the methodologies from the cited studies.
The following diagram illustrates the experimental workflow for evaluating this compound and its complexes, from synthesis to biological testing:
Irritant